molecular formula C8H5BrFN B1517404 4-Bromo-2-fluoro-5-methylbenzonitrile CAS No. 916792-13-7

4-Bromo-2-fluoro-5-methylbenzonitrile

Cat. No.: B1517404
CAS No.: 916792-13-7
M. Wt: 214.03 g/mol
InChI Key: AVBKISZUVMWQIA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBKISZUVMWQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652922
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
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Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-13-7
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-fluoro-5-methylbenzonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

This compound, identified by its CAS Number 916792-13-7, is a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2] Its trifunctional nature—featuring a reactive bromine atom, a directing fluorine atom, and a versatile nitrile group—makes it a valuable intermediate for synthesizing complex molecular architectures. The strategic placement of these groups on the benzene ring allows for selective and diverse chemical transformations, such as cross-coupling reactions at the bromine site and nucleophilic substitution or modification of the nitrile moiety. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in laboratory synthesis, process development, and scale-up operations. This guide provides a comprehensive overview of its core physical characteristics, standardized protocols for their determination, and essential safety and handling information.

Section 1: Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification strategies, and formulation processes. While some experimental data for this compound is available, other properties are inferred from its chemical structure and data from analogous compounds.

Identification and Molecular Characteristics
  • IUPAC Name: this compound

  • Synonyms: Benzonitrile, 4-bromo-2-fluoro-5-methyl-; 2-Fluoro-4-bromo-5-methylbenzonitrile[3][4]

  • CAS Number: 916792-13-7[1][2][5][6][7]

  • Molecular Structure:

    Chemical structure of this compound

    Figure 1. Chemical Structure of this compound

Summary of Physical Data

The quantitative physical data for this compound are summarized in the table below. This data is essential for handling, reaction setup, and purification.

PropertyValueSource / Comment
Molecular Formula C₈H₅BrFN[4][5]
Molecular Weight 214.03 g/mol [4][5][7]
Physical Form SolidAt 20°C[5]
Appearance White to off-white crystalline solidInferred from typical appearance of pure organic solids
Melting Point 92-98°CExperimental value[5][8]
Boiling Point 260.3 ± 35.0 °CPredicted value at 760 Torr[3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate)Inferred from its non-polar aromatic structure and data for similar compounds
Purity ≥98% (by GC)Commercially available purity[5][8]

Section 2: Experimental Protocols for Property Determination

For researchers who need to verify the properties of a synthesized batch or work with a new derivative, applying standardized determination methods is paramount. The following section details the protocols for measuring key physical properties.

Melting Point Determination

The melting point provides a quick and effective measure of a crystalline solid's purity.[9] A sharp melting range (0.5-1.0°C) typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Digital Apparatus

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[9]

  • Packing: Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Determination (Optional): Perform a quick run by heating rapidly (e.g., 10-20°C/min) to find an approximate melting range. Allow the apparatus to cool significantly before the precise measurement.[10]

  • Precise Determination: Set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.[10] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.[11]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Powder Sample B Load Capillary Tube (1-2 mm height) A->B C Pack Sample B->C D Insert into Apparatus C->D Transfer E Heat Rapidly to ~20°C below MP D->E F Heat Slowly (1-2°C/min) E->F G Record T₁ (First Drop) & T₂ (Completely Melted) F->G H Melting Point Range (T₁ - T₂) G->H Result Boiling_Point_Workflow A Place Sample in Fusion Tube B Attach Tube to Thermometer A->B C Insert Sealed Capillary (Open End Down) B->C D Immerse in Heating Bath C->D E Heat Gently D->E F Observe Rapid Bubble Stream E->F G Remove Heat F->G H Record Temperature when Liquid Enters Capillary G->H I Boiling Point H->I Solubility_Logic Start Start with Unknown (this compound) Water Test in Water Start->Water Result_Insoluble Result: Insoluble (Confirms Non-polar Nature) Water->Result_Insoluble Observation Organic Test in Organic Solvents (DCM, Hexane, etc.) Result_Soluble Result: Soluble (Suitable for Organic Rxns) Organic->Result_Soluble Observation Result_Insoluble->Organic Next Step

References

An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-methylbenzonitrile, a strategically important building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of next-generation kinase inhibitors.

Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold

This compound is a highly functionalized aromatic compound featuring a unique substitution pattern that imparts a desirable combination of reactivity and stability. The presence of a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety on the benzene ring provides multiple handles for synthetic diversification, making it a valuable intermediate in the construction of complex molecular architectures.

The strategic placement of these functional groups is not accidental. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for certain transformations, while the bromine atom serves as a versatile linchpin for cross-coupling reactions. The methyl group provides steric and electronic influence that can be crucial for tuning the properties of the final molecule. This combination of features has positioned this compound as a key player in the synthesis of high-value compounds, particularly in the realm of targeted therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a chemical building block is paramount for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its closely related isomers. It is important to note that experimental data for the title compound is not widely published; therefore, data for close isomers and predicted values are included for a comprehensive overview.

PropertyValue (this compound)Value (4-Bromo-5-fluoro-2-methylbenzonitrile)Source
CAS Number 914298-23-4 (predicted)916792-15-9Multiple Chemical Suppliers
Molecular Formula C₈H₅BrFNC₈H₅BrFNCalculated
Molecular Weight 214.03 g/mol 214.03 g/mol Calculated
Appearance Solid (predicted)SolidCommercial Suppliers[1]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Density 1.6±0.1 g/cm³ (predicted for isomer)1.6±0.1 g/cm³Echemi[2]
XLogP3 2.8 (predicted)2.8PubChemLite[3], Echemi[2]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate. Insoluble in water.Soluble in common organic solvents.General Chemical Principles
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The methyl group will appear as a singlet in the aliphatic region, typically around 2.2-2.5 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region (around 115-120 ppm). The carbons attached to the fluorine and bromine atoms will show characteristic splitting patterns and chemical shifts.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The predicted monoisotopic mass is 212.95894 Da[3].

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available materials. A logical and efficient synthetic strategy involves the bromination of a suitable aniline precursor followed by a Sandmeyer reaction to introduce the nitrile functionality.

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient synthetic route to this compound.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Fluoro-5-methylaniline B 4-Bromo-2-fluoro-5-methylaniline A->B N-Bromosuccinimide (NBS) Acetonitrile, 0 °C to rt C 4-Bromo-2-fluoro-5-methylaniline D Diazonium Salt Intermediate C->D 1. NaNO₂, aq. H₂SO₄, 0-5 °C E This compound D->E 2. CuCN, KCN, heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for similar transformations.[4]

Step 1: Synthesis of 4-Bromo-2-fluoro-5-methylaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluoro-5-methylaniline (1.0 eq.) in acetonitrile (10 volumes).

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq.) in acetonitrile (5 volumes) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2-fluoro-5-methylaniline.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Diazotization: To a stirred solution of concentrated sulfuric acid (3 eq.) in water (10 volumes) at 0-5 °C, add 4-Bromo-2-fluoro-5-methylaniline (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C. Then, add a solution of sodium nitrite (1.1 eq.) in water (2 volumes) dropwise, keeping the temperature between 0-5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water (5 volumes) and heat to 60-70 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with toluene or another suitable organic solvent. Wash the organic layer with aqueous sodium hydroxide and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a powerful tool in the synthesis of complex drug molecules, particularly kinase inhibitors.

Role as a Precursor to Lorlatinib (PF-06463922)

A prominent application of this structural motif is in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[5] Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, a critical feature for treating brain metastases.[6]

The synthesis of Lorlatinib involves the construction of a complex macrocyclic core. This compound, or a derivative thereof, serves as a key starting material for one of the aromatic fragments of the macrocycle. The bromine atom is typically utilized in a palladium-catalyzed cross-coupling reaction (such as a Suzuki or Buchwald-Hartwig amination) to form a new carbon-carbon or carbon-nitrogen bond, which is a crucial step in assembling the macrocyclic structure. The nitrile group can be retained in the final molecule or transformed into other functional groups as needed.

Illustrative Signaling Pathway: ALK Inhibition

The therapeutic rationale for using building blocks like this compound in the synthesis of drugs like Lorlatinib is rooted in the inhibition of specific signaling pathways that drive cancer cell proliferation and survival. The ALK signaling pathway is a prime example.

ALK_Pathway EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS EML4_ALK->RAS Activates PI3K PI3K EML4_ALK->PI3K Activates STAT3 STAT3 EML4_ALK->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT3->Proliferation Promotes Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->EML4_ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib.

In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of an EML4-ALK fusion protein. This fusion protein results in the constitutive activation of the ALK kinase, which in turn aberrantly activates downstream signaling pathways like the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways promote uncontrolled cell growth and survival. Lorlatinib, synthesized using key intermediates like this compound, is designed to bind to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its activity and shutting down these oncogenic signals.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are recommended based on the hazards associated with its functional groups and related compounds.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (based on similar compounds):

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Conclusion

This compound is a testament to the power of rational design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the construction of complex and biologically active molecules. For drug discovery and development professionals, this compound represents a key tool in the arsenal for creating next-generation therapeutics, particularly in the challenging field of oncology. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the pursuit of novel medicines.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS No. 916792-13-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Halogenated benzonitriles, in particular, serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-5-methylbenzonitrile, a key intermediate in the synthesis of advanced therapeutics. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that explains the causality behind experimental choices and underscores the compound's significance in contemporary research and development.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic nitrile. The interplay of its bromo, fluoro, methyl, and cyano functionalities dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource
CAS Number 916792-13-7[1][2][3]
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.03 g/mol [2]
Appearance Solid[4]
Melting Point 92-98 °C[4]
Solubility Insoluble in water; Soluble in common organic solvents.
Purity Typically ≥98% (GC)[3][4]

Structural Identifiers:

  • InChI: 1S/C8H5BrFN/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,1H3

  • SMILES: CC1=CC(=C(C=C1Br)F)C#N

The strategic placement of the substituents on the benzene ring is crucial. The fluorine atom at the 2-position and the bromine atom at the 4-position activate the ring for various coupling reactions, while the nitrile group can be readily transformed into other functional groups such as amines or carboxylic acids. The methyl group at the 5-position can influence the electronic properties and steric hindrance of the molecule, which can be exploited in targeted synthesis.

Synthesis and Reaction Pathways

While multiple synthetic routes for brominated and fluorinated benzonitriles exist, a common strategy involves the functionalization of a pre-existing substituted benzene ring. A plausible and frequently utilized approach for compounds of this class is a multi-step synthesis starting from a commercially available precursor.

A general and illustrative synthetic approach for a related compound, 4-bromo-2-chlorobenzonitrile, involves a Sandmeyer reaction starting from the corresponding aniline. This provides a conceptual framework for the synthesis of this compound.

Conceptual Synthetic Workflow:

A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative Example for a Related Compound):

The following protocol for the synthesis of 4-bromo-2-chlorobenzonitrile illustrates a common methodology for this class of compounds. This should be adapted and optimized for the synthesis of this compound.

Step 1: Diazotization of the Corresponding Aniline

  • Dissolve the starting aniline (e.g., 4-amino-2-chlorobenzonitrile) in concentrated HCl.

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature between 0 and 5 °C.

  • Continue stirring for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to stir and warm to room temperature or gently heat to drive the reaction to completion.

  • The reaction mixture is then typically poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated.

  • Purification is usually achieved by silica gel chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors. Its utility is highlighted in its role as a key intermediate in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).

PRMT5 Inhibition in Oncology:

PRMT5 is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation.[5] Its dysregulation has been implicated in the progression of numerous cancers.[5][6] Consequently, the development of PRMT5 inhibitors has emerged as a promising therapeutic strategy in oncology.[5][6]

This compound serves as a crucial starting material for the synthesis of certain classes of PRMT5 inhibitors. The bromo- and fluoro-substituents provide handles for palladium-catalyzed cross-coupling reactions, enabling the construction of the complex molecular scaffolds required for potent and selective inhibition of PRMT5. The nitrile group can also be a key pharmacophoric element or a precursor to other functional groups that interact with the target enzyme.

Illustrative Reaction in the Synthesis of a PRMT5 Inhibitor Core:

Suzuki coupling reaction utilizing this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding substituents. The methyl group will appear as a singlet in the aliphatic region.

¹³C NMR (Predicted): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, nitrile, and methyl carbons, with the carbons attached to the bromine and fluorine atoms showing characteristic shifts.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.03 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-F and C-Br stretching vibrations.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1]

Hazard Identification:

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Handling and Storage:

Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly sealed to prevent degradation.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly for the development of novel therapeutics. Its unique combination of reactive functional groups allows for the efficient construction of complex molecular architectures. While detailed, publicly available experimental data for this specific isomer is limited, its role as an intermediate in the synthesis of high-value compounds like PRMT5 inhibitors underscores its significance. Researchers and drug development professionals can leverage the information in this guide to understand the potential of this compound and to design innovative synthetic strategies for the discovery of new medicines and materials.

References

The Spectroscopic Signature of 4-Bromo-2-fluoro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel compound 4-Bromo-2-fluoro-5-methylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. Our approach emphasizes the "why" behind the data, offering insights into the structural nuances that give rise to its unique spectroscopic fingerprint.

Introduction: The Importance of Spectroscopic Characterization

In the realm of modern chemical and pharmaceutical research, the unambiguous characterization of a molecule is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the precise three-dimensional arrangement of atoms within a compound. For a molecule like this compound, with its unique substitution pattern on a benzonitrile scaffold, understanding its spectral properties is crucial for confirming its identity, assessing its purity, and predicting its reactivity. This guide will walk you through the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry in the analysis of this compound.

Molecular Structure and Isotopic Considerations

Before delving into the spectral data, it is essential to visualize the molecule's structure. This compound possesses a benzene ring substituted with a bromo, a fluoro, a methyl, and a nitrile group. The relative positions of these substituents create a distinct electronic environment for each atom, which is the basis for the observed spectral data.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrile groups, and the electron-donating nature of the methyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (ortho to CN)7.5 - 7.7Doublet~8-9
Aromatic H (ortho to Br)7.3 - 7.5Doublet~8-9
Methyl H2.3 - 2.5SingletN/A

Causality Behind the Predictions:

  • The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.

  • The electron-withdrawing cyano and fluoro groups will further deshield the adjacent protons, shifting them further downfield.

  • The methyl group, being electron-donating, will have a slight shielding effect.

  • The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring non-equivalent protons. The two aromatic protons will likely appear as doublets due to coupling with each other. The methyl protons, having no adjacent protons, will appear as a singlet.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbon Predicted Chemical Shift (ppm)
C-CN (ipso to CN)110 - 115
C-F (ipso to F)160 - 165 (Doublet due to C-F coupling)
C-Br (ipso to Br)120 - 125
C-CH₃ (ipso to CH₃)135 - 140
C-H (ortho to CN)130 - 135
C-H (ortho to Br)115 - 120
-CN (Nitrile Carbon)118 - 122
-CH₃ (Methyl Carbon)20 - 25

Causality Behind the Predictions:

  • The chemical shifts of the aromatic carbons are highly dependent on the electronic nature of the substituents.

  • The carbon attached to the highly electronegative fluorine atom (C-F) is expected to be significantly deshielded and will appear at a high chemical shift. Furthermore, it will exhibit a large one-bond carbon-fluorine coupling constant, resulting in a doublet.

  • The carbons attached to the bromine and cyano groups will also be deshielded.

  • The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-125 ppm range.

  • The methyl carbon will appear in the upfield region, typical for sp³ hybridized carbons.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Peak Integration & Chemical Shift Referencing I->J K Structure Elucidation J->K Fragmentation_Pathway A This compound [M]+. m/z = 213/215 B Loss of Br. A->B - Br• D Loss of CN. A->D - •CN C [C8H5FN]+. m/z = 134 B->C E [C7H5BrF]+. m/z = 187/189 D->E

4-Bromo-2-fluoro-5-methylbenzonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Bromo-2-fluoro-5-methylbenzonitrile

Abstract

This compound is a substituted aromatic nitrile with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its processing, purification, and formulation are intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the theoretical underpinnings of solubility, grounded in intermolecular force analysis, and present a detailed, field-proven protocol for quantitative solubility determination using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for analysis. This guide is designed to be a practical resource, explaining the causality behind experimental choices and ensuring a robust, self-validating methodology.

Introduction: The Critical Role of Solubility

The compound this compound (C₈H₅BrFN) is a halogenated and methylated benzonitrile derivative. Its molecular structure, featuring a polar nitrile group, electronegative halogen atoms, and a nonpolar methyl group on an aromatic ring, suggests a nuanced solubility profile.[1][2][3] For scientists in process chemistry and drug development, understanding this profile is not merely an academic exercise; it is a critical determinant for:

  • Reaction Optimization: Selecting an appropriate solvent that dissolves reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics and yield.

  • Purification Strategies: Techniques such as crystallization are entirely dependent on differential solubility in various solvents and at different temperatures.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.[4]

This guide provides the theoretical context and a practical, step-by-step methodology to precisely characterize the solubility of this compound across a spectrum of common organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the thermodynamic principle that a solution will form if the overall Gibbs free energy of the system decreases.[5] This is practically understood through the adage "like dissolves like," which relates to the intermolecular forces between solute and solvent molecules.[6][7]

2.1. Molecular Structure and Intermolecular Forces The structure of this compound dictates the types of intermolecular forces it can participate in:

  • Dipole-Dipole Interactions: The highly polar nitrile group (-C≡N) and the C-F and C-Br bonds create significant molecular dipoles, allowing for strong dipole-dipole attractions with polar solvents.[8]

  • van der Waals Forces (London Dispersion Forces): The aromatic ring and methyl group provide a nonpolar surface area, leading to dispersion forces. These are the primary interactions with nonpolar solvents.[9]

  • Hydrogen Bonding: The molecule itself lacks a hydrogen bond donor. However, the nitrogen atom in the nitrile group can act as a weak hydrogen bond acceptor, allowing for some interaction with protic solvents like alcohols.

Based on this structure, we can predict that this compound will exhibit moderate to high solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile) and moderate solubility in polar protic solvents (e.g., Ethanol, Methanol), with lower solubility in nonpolar solvents (e.g., Hexane, Toluene).

2.2. Solvent Properties The choice of solvent is critical. Solvents are broadly classified by their polarity, which is a measure of their own net molecular dipole moment. A solvent's ability to dissolve a polar solute is often correlated with its polarity index or dielectric constant.[10]

Table 1: Properties of Common Organic Solvents for Solubility Screening

SolventChemical FormulaPolarity Index (P')[11]TypePrimary Intermolecular Forces
n-HexaneC₆H₁₄0.1Nonpolarvan der Waals
TolueneC₇H₈2.4Nonpolar (Aromatic)van der Waals
DichloromethaneCH₂Cl₂3.1Polar AproticDipole-Dipole, van der Waals
Tetrahydrofuran (THF)C₄H₈O4.0Polar AproticDipole-Dipole, H-bond Acceptor
Ethyl AcetateC₄H₈O₂4.4Polar AproticDipole-Dipole, H-bond Acceptor
AcetoneC₃H₆O5.1Polar AproticDipole-Dipole, H-bond Acceptor
MethanolCH₄O5.1Polar ProticHydrogen Bonding, Dipole-Dipole
AcetonitrileC₂H₃N5.8Polar AproticDipole-Dipole
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Polar AproticDipole-Dipole, H-bond Acceptor

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[12][13][14] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a constant temperature.[15][16]

3.1. Rationale for Method Selection This method is chosen for its accuracy and reproducibility. By allowing the system to reach thermodynamic equilibrium, it provides a true measure of solubility, unlike kinetic methods which can be influenced by dissolution rate.[12][17] Quantification via HPLC ensures high sensitivity and specificity, allowing for accurate measurement even at low concentrations and separating the analyte from any potential impurities.[2][10][18]

3.2. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep_vial Add excess 4-Bromo-2-fluoro- 5-methylbenzonitrile to vial prep_solvent Add known volume of organic solvent prep_vial->prep_solvent equil Seal vial and shake in thermostatic incubator (e.g., 25°C for 24-48h) prep_solvent->equil sep_centrifuge Centrifuge to pellet undissolved solid equil->sep_centrifuge sep_filter Filter supernatant with 0.22 µm syringe filter sep_centrifuge->sep_filter analysis_dilute Dilute filtered sample into mobile phase sep_filter->analysis_dilute analysis_hplc Inject onto calibrated HPLC system analysis_dilute->analysis_hplc analysis_quant Quantify concentration against standard curve analysis_hplc->analysis_quant

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

3.3. Detailed Step-by-Step Methodology

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher, see Table 1)

  • 2 mL glass vials with screw caps

  • Thermostatic shaker/incubator

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The key is to ensure solid remains undissolved at equilibrium.[13]

    • Accurately pipette 1.0 mL of each selected organic solvent into a respective vial.

    • Securely cap each vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be run to confirm the time to equilibrium by sampling at various time points (e.g., 12, 24, 36, 48 hours) and ensuring the concentration has plateaued.[19]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours to allow for initial sedimentation.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[13]

  • Quantification by HPLC:

    • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

    • Sample Preparation: Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve.

    • Analysis: Inject the standards and diluted samples onto the HPLC system.

    • Calculation: Use the peak area from the chromatogram and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. This value is the solubility.

Data Presentation and Interpretation

The quantitative results should be compiled into a clear, comparative format.

Table 2: Solubility of this compound in Selected Organic Solvents at 25°C

SolventPolarity Index (P')Solubility (g/L)Solubility (mol/L)
n-Hexane0.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Dichloromethane3.1[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)4.0[Experimental Value][Calculated Value]
Ethyl Acetate4.4[Experimental Value][Calculated Value]
Acetone5.1[Experimental Value][Calculated Value]
Methanol5.1[Experimental Value][Calculated Value]
Acetonitrile5.8[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)7.2[Experimental Value][Calculated Value]

Interpreting the Results: The experimental data is expected to show a strong correlation between solvent polarity and the solubility of this compound. A higher solubility in polar aprotic solvents like DMSO and Acetonitrile would confirm the dominance of dipole-dipole interactions in the dissolution process. Comparing solubility in Methanol (protic) versus Acetone (aprotic), which have the same polarity index, can reveal the extent of hydrogen bonding interactions.

G cluster_solute cluster_solvents Solute This compound (Polar Molecule) Polar Polar Solvents (e.g., Acetone, DMSO) Strong Dipole-Dipole Forces Solute->Polar 'Like Dissolves Like' High Solubility NonPolar Nonpolar Solvents (e.g., Hexane, Toluene) Weak van der Waals Forces Solute->NonPolar Mismatched Forces Low Solubility

Caption: Principle of "Like Dissolves Like" for the target compound.

Safety and Handling

Substituted benzonitriles should be handled with care. While specific data for this isomer is limited, related compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[20][21][22][23]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood.[22]

  • Handling: Avoid creating dust when weighing the solid. Wash hands thoroughly after handling.[20]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This guide has outlined a robust framework for understanding and quantifying the solubility of this compound. By combining a theoretical understanding of intermolecular forces with a rigorous experimental protocol, researchers can generate the high-quality, reliable data needed to accelerate research, optimize chemical processes, and advance drug development programs. The presented isothermal equilibrium method provides the foundation for a self-validating system, ensuring data integrity and confident decision-making.

References

IUPAC name for 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile: Synthesis, Reactivity, and Applications

Executive Summary: this compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, a versatile nitrile group, and modulating fluoro and methyl substituents—makes it an invaluable intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, elucidating key synthetic strategies with mechanistic insights, exploring its chemical reactivity, and highlighting its applications in pharmaceuticals and materials science. Emphasis is placed on the rationale behind experimental choices and adherence to rigorous safety protocols.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate choices for reaction conditions, solvent systems, and purification methods.

Nomenclature and Identifiers

The systematic naming and unique identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound
Synonyms 4-Bromo-5-cyano-2-fluorotoluene[1]
Molecular Formula C₈H₅BrFN[2][3]
Molecular Weight 214.03 g/mol [2][3]
Canonical SMILES CC1=C(C=C(C=C1F)Br)C#N
InChIKey PWISOHRBGSJIPW-UHFFFAOYSA-N[2]
CAS Number 1114546-30-3[2]
Physicochemical Properties

The properties of this compound are characteristic of a substituted aromatic nitrile.

PropertyValueRationale and Experimental Insight
Appearance Solid (Typical)[4]The planar, rigid structure and molecular weight favor a solid state at standard temperature and pressure.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)[4]The predominantly non-polar nature of the substituted benzene ring limits aqueous solubility. Its solubility in organic solvents is essential for its use in synthesis, allowing for homogeneous reaction conditions.
Odor Characteristic, slightly pungent organic odor[4]Typical for many benzonitrile derivatives; handling should be performed in a well-ventilated area.

Synthesis Strategies and Methodologies

The regioselective synthesis of polysubstituted aromatic compounds like this compound requires a carefully planned sequence of reactions. The choice of pathway depends on starting material availability, scalability, and the avoidance of hazardous reagents.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into simpler, more readily available precursors. For this target, key disconnections involve the formation of the C-Br and C-CN bonds.

G Target This compound Intermediate1 2-Fluoro-5-methylbenzonitrile Target->Intermediate1 C-Br disconnection (Electrophilic Bromination) Intermediate2 4-Amino-2-fluoro-5-methylbenzonitrile Intermediate1->Intermediate2 C-CN disconnection (Sandmeyer Reaction) Intermediate3 3-Fluoro-4-methylaniline Intermediate2->Intermediate3 Nitration & Reduction StartingMaterial Commercially Available Precursors Intermediate3->StartingMaterial

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Multi-step Aromatic Functionalization

This protocol outlines a reliable, lab-scale synthesis starting from a substituted aniline, leveraging well-established and high-yielding transformations. This pathway is chosen for its predictable regiochemistry and the use of standard laboratory reagents.

Workflow Overview

G cluster_0 Synthesis of this compound A Step 1: Diazotization (Sandmeyer Precursor Formation) B Step 2: Cyanation (Sandmeyer Reaction) A->B Diazonium Salt Intermediate C Step 3: Bromination (Electrophilic Aromatic Substitution) B->C 2-Fluoro-5-methylbenzonitrile D Final Product & Purification C->D Crude Product

Caption: Key stages in the proposed synthesis of the target compound.

Step-by-Step Methodology:

  • Diazotization of 4-Bromo-2-fluoro-5-methylaniline:

    • Rationale: The Sandmeyer reaction is a classic and robust method for converting an aryl amine to a nitrile. The first step is the conversion of the amine to a reactive diazonium salt.

    • a. To a stirred solution of 4-Bromo-2-fluoro-5-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 48% HBr or HCl/H₂O) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise.

    • b. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically rapid.

    • Scientist's Note: Strict temperature control is critical. Diazonium salts are unstable and can decompose violently at higher temperatures.

  • Sandmeyer Cyanation:

    • Rationale: The diazonium salt is displaced by a cyanide nucleophile, catalyzed by a copper(I) salt. Using copper(I) cyanide is a common method, though modern protocols may use safer cyanide sources and palladium catalysts to avoid handling highly toxic reagents.[5]

    • a. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.

    • b. Add the cold diazonium salt solution from Step 1 to the copper cyanide solution slowly, allowing for the evolution of nitrogen gas.

    • c. After the addition is complete, warm the reaction mixture gently (e.g., to 50 °C) to ensure the reaction goes to completion.[6]

    • d. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Rationale: Purification is essential to remove unreacted starting materials and byproducts. Characterization validates the structure and purity of the final product.

    • a. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

    • b. Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electronic effects of the fluoro, methyl, and nitrile groups dictate the regioselectivity of further transformations.

G cluster_0 Reactivity Map mol Br CN Aromatic Ring F CH₃ r1 Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) mol:f0->r1 r2 Hydrolysis to Carboxylic Acid Reduction to Amine mol:f1->r2 r3 Nucleophilic Aromatic Substitution (SₙAr) (Under forcing conditions) mol:f2->r3

Caption: Key reactive sites on this compound.

  • Aryl Bromide (C-Br): This is the most versatile reaction handle on the molecule. The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal site for cross-coupling reactions. This enables the formation of new C-C bonds (e.g., Suzuki, Sonogashira couplings) and C-N bonds (Buchwald-Hartwig amination), providing access to a vast array of more complex structures.[7][8][9]

  • Nitrile Group (-CN): The nitrile functionality is a valuable precursor to other functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, or it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to produce a primary amine (aminomethyl group).[8]

  • Aromatic Ring: The ring is activated by the methyl group and deactivated by the electron-withdrawing fluoro and nitrile groups. The fluorine atom, being ortho to the nitrile, can participate in nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and forcing conditions.

Applications in Research and Development

The structural motifs present in this compound make it a sought-after intermediate in several high-value R&D sectors.

Pharmaceutical Synthesis

This compound is a key building block for creating Active Pharmaceutical Ingredients (APIs).[7]

  • Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores. The ability to sequentially functionalize the C-Br bond and modify the nitrile group allows for the systematic construction of inhibitor libraries to probe structure-activity relationships.

  • Introduction of Fluorine: The fluorine atom is a bioisostere of hydrogen but has significantly different electronic properties. Its inclusion in a drug candidate can enhance metabolic stability (by blocking sites of oxidative metabolism) and improve membrane permeability and binding affinity.[9]

Advanced Materials Science

Substituted benzonitriles are important precursors in the synthesis of materials for organic electronics.[7]

  • OLED Emitters: The core structure can be elaborated via cross-coupling reactions to build the complex conjugated systems required for emitters in Organic Light-Emitting Diodes (OLEDs), particularly for Thermally Activated Delayed Fluorescence (TADF) materials.[7][10]

Agrochemicals

The principles of drug design often translate to agrochemical research. This intermediate can be used to synthesize novel herbicides, pesticides, and fungicides where enhanced potency and specific modes of action are desired.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, adherence to strict safety protocols is mandatory when working with this compound and its derivatives.

Hazard Identification

Based on data for structurally similar compounds, the following hazards are anticipated.[2][3]

Hazard ClassGHS Statement
Acute Toxicity (Oral) H302: Harmful if swallowed[2][3]
Acute Toxicity (Dermal) H312: Harmful in contact with skin[2][3]
Acute Toxicity (Inhalation) H332: Harmful if inhaled[2][3]
Skin Corrosion/Irritation H315: Causes skin irritation[2][3]
Eye Damage/Irritation H319: Causes serious eye irritation[2][3]
STOT - Single Exposure H335: May cause respiratory irritation[2]
Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or goggles.

    • Wear a lab coat.

  • Handling Practices: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.[4][13] Keep away from heat sources and incompatible substances like strong oxidizing agents.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[11]

References

A Technical Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile: A Multifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-fluoro-5-methylbenzonitrile is a strategically-functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling, an electron-withdrawing fluorine atom to modulate electronic properties and metabolic stability, a nitrile group for diverse functional transformations, and a methyl group for steric and lipophilic influence—positions it as a high-value intermediate. This guide provides an in-depth analysis of its core physicochemical properties, explores its synthetic utility, outlines a plausible and robust synthetic protocol, and discusses its potential applications, particularly within the realm of drug discovery and development for researchers, chemists, and pharmaceutical scientists.

Core Physicochemical Properties and Structural Analysis

This compound is a solid, crystalline compound at standard conditions, typically appearing as a white or off-white powder.[1][2] Its poor solubility in water but good solubility in common organic solvents like dichloromethane and ethyl acetate is characteristic of its non-polar, substituted benzene structure.[2]

The true value of this molecule is understood by analyzing the interplay of its functional groups on the aromatic ring. The fluorine and nitrile groups are strongly electron-withdrawing, which influences the reactivity of the ring and provides key interaction points in medicinal chemistry applications. The bromine atom serves as an excellent synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile construction of complex molecular architectures.[3][4]

Table 1: Key Properties and Identifiers

Property Value Source(s)
Molecular Formula C₈H₅BrFN [1][5][6]
Molecular Weight 214.03 g/mol [1][6][7]
CAS Number 916792-13-7 [6]
Appearance Solid (Typical) [1][2]
Solubility Insoluble in water; Soluble in organic solvents [2]

| IUPAC Name | this compound | |

The Strategic Value in Synthetic Chemistry

The utility of this compound stems from its capacity to serve as a central scaffold from which diverse molecular branches can be extended. The distinct reactivity of the bromo and nitrile functionalities allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations.

  • The Aryl Bromide Handle: This is the primary site for carbon-carbon and carbon-heteroatom bond formation. Its susceptibility to reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings is fundamental to its role in building the complex scaffolds required for active pharmaceutical ingredients (APIs).[3][4]

  • The Nitrile Group Versatility: The nitrile moiety is far more than a simple polar group. It can be hydrolyzed to form a carboxylic acid, reduced to a primary amine (a benzylamine derivative), or serve as a key hydrogen bond acceptor in ligand-receptor interactions.[4] This functional plasticity is highly valued in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

G main This compound suzuki Bi-aryl Compounds (Kinase Inhibitors, etc.) main->suzuki Suzuki / Stille Coupling buchwald Aryl Amines / Heterocycles (CNS Agents, etc.) main->buchwald Buchwald-Hartwig Amination hydrolysis Benzoic Acids (Metabolic Linkers) main->hydrolysis Nitrile Hydrolysis (Acid/Base) reduction Benzylamines (Basic Scaffolds) main->reduction Nitrile Reduction (H₂, Raney Ni)

Diagram 1: Synthetic utility of this compound as a central scaffold.

Proposed Synthetic Protocol: Sandmeyer Reaction

While multiple synthetic routes to substituted benzonitriles exist, the Sandmeyer reaction remains a robust and reliable method, particularly when starting from a readily available aniline precursor. This protocol is proposed based on well-established chemical principles and provides a self-validating pathway to the target compound from 4-Bromo-2-fluoro-5-methylaniline.

Causality of Experimental Choices:

  • Diazotization at 0-5°C: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and ensure a high yield of the intermediate.

  • Use of Copper(I) Cyanide: CuCN is the classic Sandmeyer reagent for converting a diazonium salt to a nitrile. The copper catalyst facilitates the displacement of the dinitrogen gas with the cyanide nucleophile.

  • Neutralization and Extraction: The reaction mixture is acidic. Neutralization with sodium carbonate is required to remove acidic byproducts and ensure the final product is in its neutral form for efficient extraction into an organic solvent like ethyl acetate.

Step-by-Step Experimental Workflow
  • Diazonium Salt Formation:

    • Dissolve 1.0 equivalent of 4-Bromo-2-fluoro-5-methylaniline in a 3M solution of hydrochloric acid (HCl) with cooling in an ice-water bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, ensuring the internal temperature remains between 0°C and 5°C.

    • Stir the resulting mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium cyanide (NaCN) (1.2 equivalents) in water.

    • Cool this cyanide solution in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the cold cyanide solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium carbonate (Na₂CO₃) until the pH is ~8.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

G start 4-Bromo-2-fluoro-5-methylaniline step1 Diazotization start->step1  HCl, NaNO₂  0-5°C intermediate Diazonium Salt (in situ) step1->intermediate step2 Sandmeyer Reaction intermediate->step2  CuCN, NaCN  50-60°C product This compound step2->product

Diagram 2: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

Substituted fluorobenzonitriles are prevalent motifs in modern medicinal chemistry.[3][8] The incorporation of a fluorine atom is a well-established strategy to improve metabolic stability and enhance binding affinity by participating in favorable electrostatic interactions.

Based on the structure and reactivity of analogous compounds, this compound is a promising starting material for several classes of therapeutics:

  • Kinase Inhibitors: Many kinase inhibitors feature a bi-aryl or hetero-aryl core. This intermediate is an ideal precursor for constructing such cores via Suzuki coupling at the bromine position.[3]

  • Central Nervous System (CNS) Agents: The overall lipophilicity and the presence of polar functional groups make this scaffold suitable for developing agents that can cross the blood-brain barrier.

  • Antiviral and Anticancer Agents: The trifluoromethyl analogue of this compound is noted for its use as a precursor for oncology and antiviral agents, suggesting similar potential for this methylated version.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area or chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid contact with skin and eyes and prevent the formation of dust.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[2] Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[9][10]

Conclusion

This compound is more than a simple chemical; it is a carefully designed synthetic tool. Its multifunctionality provides chemists with a reliable and versatile platform for constructing complex molecules with significant potential in pharmaceutical and materials science. Understanding its core properties, reactivity, and safe handling procedures enables researchers to effectively leverage this powerful intermediate in the pursuit of novel scientific discoveries.

References

A Technical Guide to Investigating the Potential Biological Activity of 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of 4-Bromo-2-fluoro-5-methylbenzonitrile, a novel substituted benzonitrile. In the absence of published biological data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of analogous compounds to hypothesize potential therapeutic relevance, particularly in oncology. We outline a tiered experimental workflow, beginning with broad cytotoxicity screening and progressing to specific enzyme and receptor-based assays. Detailed, field-proven protocols for key methodologies, including MTT cytotoxicity assays, enzyme inhibition kinetics, and receptor binding studies, are provided to equip researchers in drug discovery and development with a robust, self-validating system for investigation.

Introduction and Rationale

This compound is a halogenated aromatic compound whose potential for biological activity has not yet been characterized in publicly available literature. However, its structural motifs—the benzonitrile core, fluorine and bromine substituents, and a methyl group—are prevalent in a wide array of pharmacologically active agents.

  • Fluorinated Benzonitriles: The strategic incorporation of fluorine and trifluoromethyl groups into benzonitrile scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3]

  • Structure-Activity Relationship (SAR): Studies on related benzonitrile derivatives indicate that toxicity and mechanism of action are highly dependent on the nature and position of substituents.[4] For instance, certain fluorinated benzotriazole-acrylonitrile derivatives have demonstrated potent microtubule-destabilizing activity, highlighting a potential avenue for anticancer research.[5][6] Furthermore, compounds with similar substitution patterns have been investigated as inhibitors of key signaling proteins like Bruton's tyrosine kinase (BTK).[7]

This guide, therefore, serves as a proactive blueprint for elucidating the bioactivity of this compound. The subsequent sections detail the compound's physicochemical properties, propose a logical and efficient screening cascade, and provide validated protocols to generate high-quality, reproducible data.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to designing meaningful biological experiments, particularly for ensuring solubility and stability in assay buffers. As data for this compound is not available, the properties of a close structural isomer, 5-Bromo-2-fluoro-4-methylbenzonitrile, are presented below as a predictive baseline.

PropertyValueSource
Molecular Formula C₈H₅BrFNPubChem CID 66524926[8]
Molecular Weight 214.03 g/mol PubChem CID 66524926[8]
XLogP3 2.8PubChem CID 66524926[8]
Hydrogen Bond Donor Count 0PubChem CID 66524926[8]
Hydrogen Bond Acceptor Count 1 (Nitrile)PubChem CID 66524926[8]
Rotatable Bond Count 0PubChem CID 66524926[8]

Note: These properties should be experimentally verified for this compound once synthesized.

Hypothesized Biological Activity and Proposed Screening Cascade

Based on the SAR of related structures, we hypothesize that this compound may exhibit antiproliferative or cytotoxic effects, potentially through the inhibition of key enzymes or receptors involved in cell growth and survival pathways. A logical, tiered approach to screening is essential for efficiently identifying and characterizing its activity.

Experimental Workflow

The proposed workflow is designed to move from a broad, phenotypic assessment of cytotoxicity to more specific, target-based investigations. This cascade ensures that resources are focused effectively based on initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Confirmation & Initial MOA cluster_2 Phase 3: Target Deconvolution A Compound Acquisition & Physicochemical Characterization (Solubility, Purity) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT/XTT Assay) vs. Panel of Cancer Cell Lines (e.g., NCI-60) A->B Solubilized Compound C Determine IC50 Values in Sensitive Cell Lines B->C Hit Identification (Significant Growth Inhibition) D Orthogonal Cytotoxicity Assay (e.g., LDH Release Assay for Necrosis) C->D Validate Cytotoxicity E Hypothesis-Driven Target Screening (Based on SAR) C->E Potent Activity Confirmed H Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) D->H F Enzyme Inhibition Assays (e.g., Kinase Panel) E->F G Receptor Binding Assays (e.g., GPCR Panel) E->G F->H G->H

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following protocols are foundational for executing the proposed screening cascade. They represent standardized, robust methods widely used in the drug discovery field.

Protocol 1: MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay is a cornerstone for initial cytotoxicity screening, measuring the metabolic activity of cells as an indicator of viability.[9]

Objective: To determine the concentration-dependent effect of this compound on the viability of cultured mammalian cells.

Materials:

  • 96-well flat-bottom sterile microplates

  • Target cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound), dissolved in DMSO to create a 10 mM stock

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM test compound stock in complete medium. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.045 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells in triplicate.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer to each well to dissolve the crystals.

    • Gently pipette up and down to ensure complete dissolution. The plate may be left on a shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • Viability (%) = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 2: General Enzyme Inhibition Assay

Should SAR analysis suggest a specific enzyme family (e.g., kinases, proteases), this protocol provides a template for assessing inhibitory activity.[10][11][12]

Objective: To quantify the inhibitory potency (IC₅₀) of this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compound and positive control inhibitor

  • 96- or 384-well microplate (UV-transparent or opaque, depending on readout)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of the enzyme in assay buffer.

    • Prepare a 2X working solution of the substrate in assay buffer.

    • Perform a serial dilution of the test compound in 100% DMSO, then dilute these into assay buffer to create 4X final concentrations.

  • Assay Setup (Example for 100 µL final volume):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the 4X test compound dilutions to the "test" wells. Add 25 µL of 4X positive control to "positive control" wells and 25 µL of assay buffer with DMSO to "negative control" (100% activity) wells.

    • Add 25 µL of the 2X enzyme solution to all wells except for a "no enzyme" blank.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Monitoring of Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time (kinetic read). The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well.

    • Determine the percent inhibition for each compound concentration:

      • % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Competitive Radioligand Receptor Binding Assay

This assay is used to determine if the test compound can displace a known radiolabeled ligand from its receptor, thereby measuring the compound's binding affinity (Kᵢ).[13][14][15]

Objective: To determine the binding affinity of this compound for a specific target receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand ([³H] or [¹²⁵I]-labeled) specific for the target receptor.

  • Non-labeled ("cold") ligand for determining non-specific binding.

  • Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂).

  • Test compound.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and vacuum filtration system.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Assay Setup:

    • The assay is typically performed in polypropylene tubes or deep-well plates.

    • Prepare serial dilutions of the test compound.

    • Three sets of conditions are required (in triplicate):

      • Total Binding: Receptor preparation + radioligand + assay buffer with vehicle.

      • Non-specific Binding (NSB): Receptor preparation + radioligand + a saturating concentration of cold ligand.

      • Competition Binding: Receptor preparation + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Combine the receptor preparation, radioligand (at a concentration near its Kₔ), and test compound/controls in the assay buffer.

    • Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation fluid to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percent displacement of the radioligand by the test compound at each concentration.

    • Plot the percent specific binding against the log of the test compound concentration.

    • Use non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

This compound represents an unexplored chemical entity with therapeutic potential suggested by the established bioactivity of its constituent structural motifs. The systematic, multi-phased experimental approach detailed in this guide provides a scientifically rigorous and resource-efficient pathway for its initial biological characterization. By commencing with broad phenotypic screening and progressing towards hypothesis-driven, target-specific assays, researchers can effectively uncover and validate any significant biological activity, paving the way for potential future development in medicinal chemistry and pharmacology.

References

The Strategic Synthesis and Application of 4-Bromo-2-fluoro-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-2-fluoro-5-methylbenzonitrile, a key fluorinated building block in modern organic synthesis. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic nitriles as valuable intermediates. This guide will illuminate the strategic importance of this molecule, detailing its physicochemical properties, logical synthetic pathways, and its critical role as a precursor in the development of advanced pharmaceuticals and functional materials. We will delve into detailed experimental protocols, mechanistic considerations, and the causality behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and electronic properties. Benzonitriles, in turn, are versatile intermediates, with the nitrile group readily transformable into a variety of other functionalities such as amines, carboxylic acids, and tetrazoles.

The convergence of these two chemical motifs in compounds like this compound creates a powerful synthetic tool. The specific substitution pattern of this molecule offers multiple reaction sites, allowing for regioselective modifications and the construction of complex molecular architectures. While a singular "discovery" event for this particular molecule is not readily apparent, its utility is a testament to the ongoing innovation in the synthesis of polysubstituted aromatic compounds for specialized applications.

Physicochemical Properties and Characterization

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective application. The table below summarizes the key identifiers and computed properties of this compound.

PropertyValue
CAS Number 916792-13-7
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol
Appearance Typically a solid
Solubility Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.
Purity Commercially available in purities up to 98%+

Note: Experimental physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically.

Strategic Synthesis: A Logical Approach

While a definitive first synthesis is not documented, a logical and efficient synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A common strategy for the synthesis of polysubstituted benzonitriles involves the manipulation of functional groups on a pre-existing benzene ring. A plausible and industrially scalable approach would start from a readily available substituted toluene derivative.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that this compound can be prepared from 3-fluoro-4-methylaniline. This common starting material allows for the sequential introduction of the bromo and cyano functionalities.

G A 3-Fluoro-4-methylaniline B 2-Bromo-5-fluoro-4-methylaniline A->B Bromination (e.g., NBS in DMF) C 4-Bromo-2-fluoro-5-methylbenzenediazonium salt B->C Diazotization (NaNO₂, aq. acid) D This compound C->D Sandmeyer Reaction (CuCN, KCN)

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-methylbenzonitrile in Modern Synthesis

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of four distinct substituents on the phenyl ring—a reactive bromine atom for cross-coupling, an electron-withdrawing nitrile group, a modulating fluorine atom, and a methyl group—provides a versatile scaffold for the synthesis of complex molecular architectures. The nitrile group, in particular, is a common feature in many pharmaceutical agents, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1][2] The biaryl structures synthesized from this building block are prevalent in a wide array of applications, from pharmaceuticals to advanced materials like liquid crystals.[3][4][5][6]

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7][8] Its broad functional group tolerance, use of readily available and low-toxicity organoboron reagents, and generally mild reaction conditions have led to its widespread adoption in both academic and industrial laboratories.[3][7] This guide provides a detailed exploration of the application of this compound in Suzuki-Miyaura coupling reactions, offering mechanistic insights, a comprehensive protocol, and practical guidance for researchers.

Mechanistic Considerations for the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The specific electronic and steric properties of this compound play a crucial role in each of these steps.

  • Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The carbon-bromine bond in this compound is activated by the electron-withdrawing effects of the nitrile and fluorine substituents, which generally facilitates this rate-determining step.[10]

  • Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the catalytic cycle.[8][9] Bulky, electron-rich phosphine ligands are often employed to promote this step.[15]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L2-R' (Transmetalation Intermediate) ArPdBr->ArPdR Transmetalation (R'-B(OH)2, Base) ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination ArylBromide This compound ArylBromide->ArPdBr BoronicAcid R'-B(OH)2 BoronicAcid->ArPdR Base Base (e.g., K2CO3) Base->ArPdR

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Reagents and Equipment
  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).

    • The vessel is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition:

    • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to ensure proper mixing (typically 0.1-0.5 M concentration of the limiting reagent).

  • Reaction Execution:

    • The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.

    • The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base - Catalyst/Ligand start->setup purge Purge with Inert Gas setup->purge add_solvent Add Anhydrous Solvent & Water purge->add_solvent react Heat and Stir (Monitor Progress) add_solvent->react workup Aqueous Workup: - Dilute - Extract - Wash & Dry react->workup purify Purification: - Concentrate - Column Chromatography workup->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki coupling.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling of this compound can be highly dependent on the choice of reaction parameters. Below is a summary of key variables and their expected impact.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/LigandPd(PPh₃)₄ is a versatile catalyst. For more challenging couplings, pre-catalysts like Pd(dppf)Cl₂ or a combination of a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) with a specialized ligand are often more effective.[10][16]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), PPh₃Electron-rich and bulky phosphine ligands facilitate both oxidative addition and reductive elimination, and are particularly useful for sterically hindered or electron-poor substrates.[15][16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base is crucial for activating the boronic acid.[13] Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often superior for less reactive substrates. The solubility of the base in the reaction medium is also a key factor.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used. The water is essential for dissolving the base and facilitating the formation of the active boronate species.[17] Dioxane and toluene are common choices.
Temperature Room Temperature to 120 °CWhile some highly active catalyst systems can operate at room temperature, elevated temperatures are generally required to drive the reaction to completion in a reasonable timeframe.[18]

Troubleshooting Common Issues:

  • Low Yield: Consider screening different catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Protodeborylation of Boronic Acid: This side reaction can be minimized by using a less nucleophilic base, a shorter reaction time, or a different solvent system.

  • Homocoupling of Boronic Acid: This can occur at high temperatures or with certain catalyst systems. Lowering the temperature or using a more selective catalyst can mitigate this issue.

  • Incomplete Conversion: If the starting material is not fully consumed, consider increasing the catalyst loading or using a more active catalyst system.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful and versatile route to a wide range of highly functionalized biaryl compounds. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is essential for achieving high yields and purity. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

The Strategic Application of 4-Bromo-2-fluoro-5-methylbenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Multifunctional Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, substituted benzonitriles stand out for their versatility and proven track record in yielding potent and selective drug candidates. This application note delves into the specific utility of 4-Bromo-2-fluoro-5-methylbenzonitrile , a meticulously functionalized aromatic scaffold. The unique arrangement of its substituents—a reactive bromine atom, a modulating fluorine atom, a sterically influential methyl group, and a versatile nitrile moiety—provides medicinal chemists with a powerful tool for crafting complex molecular architectures, particularly in the realm of kinase inhibitor development.

The presence of both bromine and fluorine on the benzonitrile ring is of particular significance. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl groups.[1] The fluorine atom, ortho to the nitrile, can influence the molecule's electronic properties, pKa, and conformational preferences, often leading to improved metabolic stability and enhanced binding affinity of the final drug compound.[2] This guide will provide a detailed overview of the applications of this compound, complete with detailed protocols and mechanistic insights for its effective use in medicinal chemistry programs.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 1000577-70-1-
Molecular Formula C₈H₅BrFN-
Molecular Weight 214.03 g/mol -
Appearance White to off-white solid-
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane)General chemical knowledge

Key Synthetic Transformations & Protocols

The true value of this compound is realized through its reactivity, which allows for precise and sequential molecular elaboration. The two primary reaction vectors are the palladium-catalyzed cross-coupling at the bromine position and nucleophilic substitution or transformation of the nitrile group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between the brominated scaffold and a wide array of boronic acids or esters.[3] This reaction is instrumental in building the core structures of many kinase inhibitors.

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) - Base (e.g., K₂CO₃, 2.0 eq) flask Inert Atmosphere (Evacuate/Backfill with Argon) reagents->flask solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) flask->solvent heat Heat with Stirring (e.g., 90-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H₂O/Brine cool->extract purify Dry, Concentrate, Purify via Chromatography extract->purify G cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes NGF Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor NGF->TRK Binds & Activates RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Inhibitor TRK Inhibitor (Derived from Scaffold) Inhibitor->TRK Blocks ATP Binding Site Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation Differentiation Neuronal Differentiation RAS_MAPK->Differentiation PI3K_AKT->Proliferation PI3K_AKT->Differentiation PLCg->Proliferation PLCg->Differentiation

References

Application Notes & Protocols: 4-Bromo-2-fluoro-5-methylbenzonitrile as a Strategic Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-fluoro-5-methylbenzonitrile has emerged as a highly valuable and versatile intermediate, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from a unique constellation of functional groups on a single aromatic scaffold:

  • Aryl Bromide (C4-Br): A prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

  • Cyano Group (C1-CN): A versatile functional moiety that can be transformed into amines, amides, or carboxylic acids. Its strong electron-withdrawing nature also activates the aromatic ring, influencing its reactivity.

  • Fluorine Substituent (C2-F): The presence of fluorine can significantly modulate the physicochemical properties of the final molecule, including metabolic stability, lipophilicity, and binding affinity—a critical consideration in drug design.[1]

  • Methyl Group (C5-CH₃): Provides a point of steric and electronic differentiation and can serve as a metabolic blocker or a lipophilic anchor in bioactive compounds.

This guide provides an in-depth exploration of the reactivity of this compound, complete with field-proven protocols and mechanistic insights to empower researchers in drug discovery and materials development.

Compound Profile and Safety Precautions

A thorough understanding of the physicochemical properties and handling requirements is the foundation of safe and successful experimentation.

PropertyValue
IUPAC Name This compound
CAS Number 916792-15-9[2]
Molecular Formula C₈H₅BrFN[2][3]
Molecular Weight 214.03 g/mol [2]
Appearance Off-white to light yellow solid
SMILES CC1=CC(=C(C=C1Br)F)C#N[3]

Table 1. Physicochemical Properties of this compound.

Hazard Identification and Safe Handling

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Application

The C-Br bond is the primary locus of reactivity, serving as an electrophilic partner in a suite of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and aryl-heteroaryl linkages, which are prevalent motifs in pharmaceuticals.[6][7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, under basic conditions.[6][8]

Causality Behind Protocol Choices:

  • Catalyst System: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) is often more robust and efficient. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[8]

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[6][8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[8]

Suzuki_Workflow cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_output Output A 4-Bromo-2-fluoro- 5-methylbenzonitrile C Pd Catalyst (e.g., Pd(OAc)₂, SPhos) G Biaryl Product A->G Coupling B Aryl/Heteroaryl Boronic Acid B->G Coupling C->G D Base (e.g., K₃PO₄) D->G E Solvent (e.g., Toluene/H₂O) E->G F Inert Atmosphere (N₂/Ar) Heat (80-100 °C) F->G

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4'-Acetyl-3-fluoro-4-cyano-6-methylbiphenyl

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq, e.g., 214 mg, 1.0 mmol), (4-acetylphenyl)boronic acid (1.2 eq, 197 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (2.5 eq, 531 mg, 2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 4.5 mg, 0.02 mmol) and SPhos (0.04 eq, 16.4 mg, 0.04 mmol). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Coupling PartnerCatalyst SystemBaseTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃9085-95%
3-Pyridinylboronic acidPd(dppf)Cl₂Cs₂CO₃10070-85%
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10090-98%

Table 2. Representative Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an indispensable tool for installing terminal alkyne functionalities onto an aromatic ring.[9][10] These alkynyl products are versatile intermediates for synthesizing heterocycles, participating in click chemistry, or as components in conjugated materials.[9] The reaction is co-catalyzed by palladium and copper(I).[10][11]

Causality Behind Protocol Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species facilitates the oxidative addition to the aryl bromide.[9]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[9][10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[10]

Sonogashira_Workflow cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_output Output A 4-Bromo-2-fluoro- 5-methylbenzonitrile C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) G Aryl-Alkyne Product A->G Coupling B Terminal Alkyne (e.g., Phenylacetylene) B->G Coupling C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Amine Base (e.g., TEA) E->G F Solvent (e.g., THF) Inert Atmosphere F->G

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Synthesis of 2-Fluoro-5-methyl-4-(phenylethynyl)benzonitrile

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq, 214 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq, 21 mg, 0.03 mmol), and Copper(I) iodide (CuI, 0.05 eq, 9.5 mg, 0.05 mmol).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 2.0 eq, 0.28 mL, 2.0 mmol) via syringe. Then, add phenylacetylene (1.1 eq, 0.12 mL, 1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide). Monitor completion by TLC.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove solids, washing the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure aryl-alkyne product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, which are ubiquitous in pharmaceuticals.[12][13][14] This reaction has largely replaced harsher classical methods like the Ullmann condensation.[12][13]

Causality Behind Protocol Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art. They promote the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader range of amine coupling partners.[15][16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the amine and facilitate catalyst turnover.[15]

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Workflow cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_output Output A 4-Bromo-2-fluoro- 5-methylbenzonitrile C Pd Precatalyst (e.g., Pd₂(dba)₃) G Aryl Amine Product A->G Amination B Primary or Secondary Amine (R₂NH) B->G Amination C->G D Bulky Ligand (e.g., XPhos) D->G E Strong Base (e.g., NaOt-Bu) E->G F Anhydrous Solvent (e.g., Toluene) F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 4-(Morpholino)-2-fluoro-5-methylbenzonitrile

  • Vessel Preparation: In a glovebox, charge an oven-dried vial with Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq, 13.7 mg, 0.015 mmol), XPhos (0.06 eq, 28.6 mg, 0.06 mmol), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq, 135 mg, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 eq, 214 mg, 1.0 mmol) to the vial.

  • Solvent and Amine: Remove the vial from the glovebox. Add anhydrous toluene (4 mL) followed by morpholine (1.2 eq, 0.105 mL, 1.2 mmol) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 110 °C for 16-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with more ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting crude material by column chromatography or recrystallization to obtain the desired aryl amine.

Transformations of the Peripheral Functional Groups

Beyond cross-coupling, the nitrile and fluoro groups offer additional avenues for synthetic diversification.

Nucleophilic Aromatic Substitution (SNAr)

While less reactive than the C-Br bond towards cross-coupling, the C-F bond can undergo nucleophilic aromatic substitution (SNAr).[17] The reaction is facilitated by the strong electron-withdrawing effect of the para-cyano group, which stabilizes the negative charge in the intermediate Meisenheimer complex.[18] This reaction requires a strong nucleophile and typically elevated temperatures.

Plausible Protocol: SNAr with Sodium Methoxide

  • To a solution of this compound (1.0 eq) in anhydrous DMSO or NMP (0.2 M), add sodium methoxide (3.0 eq).

  • Heat the reaction mixture to 120-140 °C and monitor by LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

  • Purify via standard chromatographic methods.

Reduction of the Nitrile Group

The cyano group can be readily reduced to a primary aminomethyl group (-CH₂NH₂), providing a key linkage unit in many pharmaceutical scaffolds.

Causality Behind Protocol Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent effective for this transformation. Alternatively, catalytic hydrogenation (e.g., using H₂, Raney Nickel) offers a milder, industrially scalable option.

Nitrile_Reduction cluster_input Input cluster_conditions Conditions cluster_output Output A Substituted Benzonitrile C 1. LiAlH₄ in THF, 0 °C to RT 2. Aqueous Work-up (H₂O/NaOH) A->C Reduction G Benzylamine Derivative C->G

Caption: Workflow for Nitrile Group Reduction.

Detailed Protocol: Synthesis of (4-Bromo-2-fluoro-5-methylphenyl)methanamine

  • Setup: To a flame-dried round-bottom flask under argon, add a solution of this compound (1.0 eq, 214 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Carefully add a 1.0 M solution of LiAlH₄ in THF (1.5 eq, 1.5 mL) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Quenching: Cool the reaction back to 0 °C and quench sequentially and carefully by the dropwise addition of water (e.g., 0.06 mL), followed by 15% aqueous NaOH (0.06 mL), and finally more water (0.18 mL) (Fieser workup).

  • Work-up: A granular precipitate of aluminum salts will form. Stir for 30 minutes, then add anhydrous MgSO₄, and filter the mixture through Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate to yield the crude benzylamine, which can be purified further if necessary.

Conclusion

This compound is a strategically functionalized aromatic building block that offers synthetic chemists a reliable and versatile platform for the rapid assembly of complex molecules. Through a judicious application of modern cross-coupling chemistry and functional group transformations, this intermediate provides efficient pathways to novel compounds for pharmaceutical, agrochemical, and materials science research. The protocols and insights provided herein serve as a robust starting point for leveraging the full synthetic potential of this valuable compound.

References

The Synthetic Versatility of 4-Bromo-2-fluoro-5-methylbenzonitrile: A Guide to Key Reaction Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Chemistry

4-Bromo-2-fluoro-5-methylbenzonitrile, with CAS Number 916792-13-7, is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a directing fluorine atom, a sterically influencing methyl group, and a versatile nitrile moiety—renders it an invaluable tool for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in several cornerstone reactions of modern organic synthesis. The strategic placement of its functional groups allows for a high degree of control over subsequent transformations, making it a preferred scaffold for the construction of novel molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the selection of reagents and conditions. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these protocols to their specific synthetic challenges.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 916792-13-7[2]
Molecular Formula C₈H₅BrFN[2]
Molecular Weight 214.03 g/mol [2]
Appearance Solid[3]
Melting Point 92-98 °C[3]

Safety and Handling: this compound is classified as an irritant.[4] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5]

Core Reactivity and Strategic Applications

The reactivity of this compound is dominated by the interplay of its four distinct functional groups. The bromine atom at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions. The fluorine atom at the 2-position and the nitrile group are strongly electron-withdrawing, which activates the C-Br bond towards oxidative addition in Pd(0) catalytic cycles.[6] The methyl group at the 5-position provides steric bulk and can influence the conformational preferences of intermediates and products. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.

This unique combination of functionalities makes this compound a valuable precursor for a variety of important chemical transformations.

logical_relationships This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling C-Br bond Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination C-Br bond Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling C-Br bond Nitrile Group Transformations Nitrile Group Transformations This compound->Nitrile Group Transformations -CN group Biaryl Compounds Biaryl Compounds Suzuki-Miyaura Coupling->Biaryl Compounds Arylamines Arylamines Buchwald-Hartwig Amination->Arylamines Alkynyl Arenes Alkynyl Arenes Sonogashira Coupling->Alkynyl Arenes Carboxylic Acids / Amines Carboxylic Acids / Amines Nitrile Group Transformations->Carboxylic Acids / Amines

Caption: Key reaction pathways for this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or esters. This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. The choice of a pre-catalyst like Pd(PPh₃)₄ or generating the Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is common. The electron-withdrawing nature of the fluoro and nitrile groups on the substrate facilitates the initial oxidative addition step.[6]

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the reductive elimination step and stabilize the palladium catalyst, often allowing for lower catalyst loadings.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used in a mixed aqueous-organic solvent system.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base Solvent Add Solvent System (e.g., Dioxane/Water) Reagents->Solvent Degas Degas with Inert Gas (e.g., Argon) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent mixture of dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/SPhosProvides the active Pd(0) catalyst.
Boronic Acid 1.1 - 1.5 equivEnsures complete consumption of the starting material.
Base K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OSolubilizes both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of immense importance in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in many drug molecules.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Pre-catalysts like those developed by Buchwald (e.g., G3 XPhos Palladacycle) are highly efficient. The choice of ligand is critical, with bulky, electron-rich phosphines being essential for promoting the reductive elimination of the arylamine product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base.

Detailed Experimental Protocol:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos, 1-2 mol% Pd).

  • Solvent Addition: Add anhydrous toluene to the sealed tube via syringe.

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

ParameterTypical ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands facilitate reductive elimination.
Base NaOtBu, K₃PO₄, LHMDSDeprotonates the amine for coordination to palladium.
Solvent Toluene, Dioxane (anhydrous)Aprotic solvent to prevent reaction with the strong base.
Temperature 80 - 120 °CReaction temperature is dependent on substrate reactivity.

Application Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted arenes. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated materials.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[6] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne, forming the copper acetylide in situ. The amine also serves as a solvent in some cases.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

sonogashira_mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Alkyne Ar-Alkyne Reductive_Elimination->Ar-Alkyne Cu-Alkyne Cu-Alkyne Cu-Alkyne->Transmetalation Alkyne-H Alkyne-H Alkyne-H->Cu-Alkyne Base Base Base->Cu-Alkyne Cu(I) Cu(I) Cu(I)->Cu-Alkyne + Alkyne-H + Base

Caption: Catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with diethyl ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Facilitates oxidative addition of the aryl bromide.
Copper Co-catalyst CuIActivates the terminal alkyne.
Base Et₃N, i-Pr₂NHDeprotonates the alkyne and neutralizes the HBr byproduct.
Solvent THF, DMF (anhydrous)Provides a suitable reaction medium.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.

Application Protocol 4: Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can be readily converted into other important functional groups, such as carboxylic acids and primary amines.

A. Hydrolysis to 4-Bromo-2-fluoro-5-methylbenzoic Acid

Causality of Experimental Choices:

  • Reaction Conditions: Acidic or basic hydrolysis can be employed. Strong basic conditions, such as refluxing with aqueous NaOH, followed by acidification, are often effective for converting aryl nitriles to carboxylic acids.[7] The choice of strong acid or base is to ensure complete hydrolysis of the relatively stable nitrile group.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound in a 6M aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for several hours, or until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-bromo-2-fluoro-5-methylbenzoic acid.

B. Reduction to (4-Bromo-2-fluoro-5-methylphenyl)methanamine

Causality of Experimental Choices:

  • Reducing Agent: Strong hydride reagents are required to reduce the nitrile group. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a common and effective choice. Borane complexes (e.g., BH₃·THF) can also be used and may offer different selectivity with other functional groups.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5-2.0 equiv) in anhydrous diethyl ether or THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and wash with ether. Dry the filtrate over anhydrous sodium sulfate, concentrate, and purify the resulting amine, if necessary.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of complex organic molecules. Its unique array of functional groups allows for selective and strategic transformations, making it a powerful tool in the arsenal of the modern synthetic chemist. The protocols detailed in this guide provide a solid foundation for the application of this compound in key synthetic transformations. As with any chemical reaction, optimization of the conditions for specific substrates may be necessary to achieve the desired outcomes.

References

Application Notes & Protocols: 4-Bromo-2-fluoro-5-methylbenzonitrile as a Strategic Precursor for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, small molecule kinase inhibitors have become one of the most significant classes of modern therapeutics.[1][3] The efficient synthesis of these complex molecules relies on the availability of versatile and strategically functionalized building blocks. This guide details the application of 4-Bromo-2-fluoro-5-methylbenzonitrile as a key precursor in the synthesis of kinase inhibitors. We provide an in-depth analysis of its structural advantages, a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions, and its relevance in targeting critical signaling pathways like the JAK-STAT pathway.

The Strategic Value of the this compound Scaffold

The utility of this compound in drug discovery is not coincidental; it is a result of the specific and complementary chemical properties endowed by each of its functional groups. This "privileged" scaffold provides medicinal chemists with a robust platform for constructing complex molecular architectures.[4]

  • The Bromo Group (Position 4): The Cross-Coupling Handle The bromine atom is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its C-Br bond is readily activated by a palladium(0) catalyst, initiating the catalytic cycle. This makes it an ideal handle for the Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds between sp² centers.[4][5][6][7] This allows for the straightforward introduction of diverse aryl and heteroaryl moieties, which are often essential for binding to the kinase active site.

  • The Fluoro Group (Position 2): The Modulator The fluorine atom, positioned ortho to the bromo group, exerts a powerful influence on the molecule's electronic and conformational properties. As a strongly electron-withdrawing group, it can modulate the reactivity of the aromatic ring. In the final inhibitor, the fluorine atom can significantly enhance binding affinity by forming favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in the kinase ATP-binding pocket. Furthermore, it often improves metabolic stability by blocking potential sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of the drug candidate.

  • The Nitrile Group (Position 1): The Versatile Anchor The cyano (nitrile) group is a highly versatile functional group. It can act as a hydrogen bond acceptor, directly participating in binding to the target protein.[8] Beyond this, it serves as a synthetic linchpin, amenable to a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as a precursor for the construction of various nitrogen-containing heterocycles (e.g., tetrazoles), providing access to a wide range of structural diversity.

  • The Methyl Group (Position 5): The Steric and Lipophilic Contributor The methyl group provides steric bulk and increases the lipophilicity of the molecule. These properties are crucial for fine-tuning the inhibitor's selectivity for a specific kinase over others and for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes an efficient, microwave-assisted Suzuki-Miyaura coupling reaction to synthesize a key intermediate for kinase inhibitors. The use of microwave irradiation dramatically reduces reaction times from hours to minutes, accelerating the discovery and development process.[5]

Reaction: Synthesis of 2-fluoro-5-methyl-4-(1H-pyrazol-4-yl)benzonitrile

G reagents 1. Add Reactants & Base (Substrate, Boronic Acid, Cs₂CO₃) to Microwave Vial catalyst 2. Add Palladium Catalyst (Pd(dppf)Cl₂) under N₂ reagents->catalyst solvents 3. Add Solvents (Dioxane/H₂O) catalyst->solvents seal 4. Seal Vial solvents->seal microwave 5. Microwave Irradiation (120 °C, 20-30 min) seal->microwave workup 6. Reaction Work-up (Dilute with EtOAc & H₂O) microwave->workup extract 7. Liquid-Liquid Extraction workup->extract purify 8. Column Chromatography extract->purify product 9. Pure Product (Characterization) purify->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK Kinase receptor->jak 2. Activation adp ADP jak->adp stat STAT jak->stat 3. Phosphorylation atp ATP atp->jak inhibitor JAK Inhibitor (e.g., from our precursor) inhibitor->jak BLOCKS p_stat P-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 6. Gene Activation

References

Application Note & Protocols: The Strategic Role of 4-Bromo-2-fluoro-5-methylbenzonitrile in the Synthesis of CNS Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of 4-Bromo-2-fluoro-5-methylbenzonitrile, a highly functionalized aromatic building block, and its pivotal role in the synthesis of complex molecules targeting the Central Nervous System (CNS). We explore the unique reactivity conferred by its distinct functional groups—the bromo moiety for cross-coupling, the fluoro group for metabolic stability, the nitrile for versatile transformations, and the methyl group for steric influence. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and mechanistic insights to leverage this scaffold in the design of next-generation CNS therapeutics.

Introduction: A Privileged Scaffold in CNS Drug Discovery

In the field of medicinal chemistry, the design of CNS-active agents presents unique challenges, primarily the need to cross the blood-brain barrier and achieve selective target engagement while minimizing off-target effects and metabolic liabilities. Fluorinated aromatic nitriles have emerged as exceptionally valuable starting materials in this context.[1] The strategic incorporation of fluorine can significantly enhance key pharmacokinetic properties, including metabolic stability and membrane permeation.[2][3]

This compound (CAS No. 1805644-77-3) is a trifunctionalized building block that offers a convergence of desirable chemical handles for the synthesis of novel CNS drug candidates. Its structure is engineered for versatility:

  • Aryl Bromide: Serves as a classical and reliable reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

  • Ortho-Fluoro Group: The fluorine atom, positioned ortho to the nitrile, profoundly influences the molecule's electronic properties, pKa, and lipophilicity, which are critical for CNS penetration and receptor binding.[4] It can also block sites of metabolism, increasing the half-life of a drug molecule.

  • Versatile Nitrile: The cyano group is not merely a structural component but a versatile functional handle that can be transformed into primary amines, amides, or carboxylic acids, providing multiple pathways for derivatization.[5][6]

This document details the synthetic utility of this compound, providing a case study and a detailed experimental protocol for its application.

Physicochemical & Structural Data

A summary of the key properties of this compound is presented below for easy reference.

PropertyValue
IUPAC Name This compound
CAS Number 1805644-77-3
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
Appearance Off-white to white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMF, DMSO

Core Reactivity & Synthetic Potential

The power of this compound lies in the orthogonal reactivity of its functional groups. A medicinal chemist can selectively address each site to build molecular complexity in a controlled, stepwise manner. The primary transformations are visualized below.

G cluster_nitrile Nitrile Transformations A This compound B Suzuki / Stille / Sonogashira (C-C Bond Formation) A->B Pd(0), Base R-B(OH)2 C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd(0), Base R2NH D Nitrile Hydrolysis (Amide / Carboxylic Acid) A->D H3O+ or OH- E Nitrile Reduction (Benzylamine) A->E H2, Raney Ni or LiAlH4 F Carbonylation (Ester Formation) A->F Pd(0), CO, Alcohol P1 Aryl/Alkenyl/Alkynyl Substituted Product B->P1 P2 Aryl/Alkyl Amine Product C->P2 P3 Benzamide / Benzoic Acid Product D->P3 P4 Aminomethyl Product E->P4 P5 Benzoate Ester Product F->P5

Caption: Key synthetic transformations of this compound.

Application Case Study: Synthesis of a Key Intermediate for KAT Inhibitors

Lysine Acetyltransferases (KATs) are enzymes that play a crucial role in epigenetic regulation and have been identified as important therapeutic targets for various CNS disorders, including neurodegenerative diseases. A European patent outlines the use of this compound in the synthesis of intermediates for KAT inhibitors.[7] One key step involves a palladium-catalyzed carbonylation to replace the bromo group with a methoxycarbonyl group, yielding Methyl 4-cyano-5-fluoro-2-methylbenzoate.

This transformation is an excellent example of leveraging the bromo-handle for carbon-carbon bond formation while preserving the other functional groups for subsequent modifications.

Synthesis start This compound product Methyl 4-cyano-5-fluoro-2-methylbenzoate start->product Pd-catalyzed Carbonylation reagents Reagents: Pd(dppf)Cl2·DCM Triethylamine (Et3N) Carbon Monoxide (CO) Solvent: Methanol (MeOH)

Caption: Palladium-catalyzed carbonylation of the title compound.

Detailed Protocol: Palladium-Catalyzed Carbonylation

This protocol is adapted from the procedure described in patent EP 3 810 602 B1 for the synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate.[7]

5.1. Materials & Reagents

  • This compound (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Methanol (MeOH), anhydrous

  • Carbon Monoxide (CO) gas, balloon or cylinder

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • TLC plates (Silica gel 60 F254)

  • Column chromatography supplies (Silica gel)

5.2. Experimental Procedure

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 3.5 g, 16.4 mmol, 1.0 eq) and Pd(dppf)Cl₂·DCM (e.g., 668 mg, 0.82 mmol, 0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous Methanol (e.g., 40 mL) followed by Triethylamine (e.g., 5.0 g, 49.1 mmol, 3.0 eq) via syringe.

  • Carbon Monoxide Purge: Purge the reaction mixture by bubbling CO gas through the solution for 5-10 minutes.

  • Reaction: After the purge, maintain a positive pressure of CO using a balloon attached to the flask. Heat the mixture to a specified temperature (e.g., 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully vent the excess CO in a fume hood.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Dilute the residue with Ethyl Acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

5.3. Purification

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield Methyl 4-cyano-5-fluoro-2-methylbenzoate as a pure solid.

Troubleshooting & Mechanistic Considerations

  • Low Yield: Incomplete reactions can be due to inactive catalyst or insufficient CO pressure. Ensure the catalyst is fresh and the system is properly sealed to maintain CO atmosphere. The use of anhydrous solvents is critical as water can interfere with the catalytic cycle.

  • Side Products: A common side reaction is hydrodehalogenation (replacement of Br with H). This can be minimized by ensuring a sufficient partial pressure of CO and avoiding excessive reaction temperatures or times.

  • Catalyst Poisoning: The nitrile group itself can coordinate to the palladium center, but ligands like dppf are designed to be strongly binding and generally prevent this. Ensure high-purity starting materials.

  • Causality: The choice of Pd(dppf)Cl₂ is deliberate. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step in the catalytic cycle and provides stability to the catalyst, making it suitable for cross-coupling with functionalized aryl bromides. Triethylamine acts as a base to neutralize the HBr generated during the reaction, driving the reaction forward.

Conclusion

This compound is a strategically designed and highly valuable building block for modern medicinal chemistry. Its pre-installed functional handles allow for a modular and efficient approach to the synthesis of complex molecules, particularly those intended for CNS targets. The ability to perform selective cross-coupling at the bromide position, coupled with the beneficial pharmacokinetic effects of the fluorine atom and the synthetic versatility of the nitrile group, makes it an indispensable tool for accelerating drug discovery pipelines aimed at treating challenging neurological and psychiatric disorders.

References

Experimental procedures for nucleophilic substitution of 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the nucleophilic aromatic substitution of 4-Bromo-2-fluoro-5-methylbenzonitrile, this document provides validated protocols and expert insights for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of this compound

This compound is a versatile and highly valuable building block in modern drug discovery and development. Its unique substitution pattern—featuring a nitrile and a fluorine atom as potent electron-withdrawing groups—activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a wide array of functional groups, making it a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors and other targeted therapeutics.[1]

This application note serves as a comprehensive guide, offering detailed, field-proven protocols for the nucleophilic substitution of this substrate with common classes of nucleophiles. Beyond a mere recitation of steps, this document elucidates the underlying mechanistic principles, providing the causal logic behind experimental choices to empower researchers to adapt and troubleshoot these critical reactions.

Core Scientific Principles: Mastering the SNAr Reaction

The successful application of this compound in synthesis hinges on a solid understanding of the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, the SNAr reaction targets an sp²-hybridized carbon on an aromatic ring.[2]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[3][4] This attack occurs at a carbon atom bearing a good leaving group. The presence of strong electron-withdrawing groups (EWGs), such as the nitrile (-CN) and fluoro (-F) groups on the substrate, is crucial. These groups delocalize the incoming negative charge, stabilizing the resulting anionic intermediate known as a Meisenheimer complex .[5][6] This initial attack is the rate-determining step of the reaction.[7]

  • Elimination and Re-aromatization: The aromaticity of the ring is restored in a rapid second step, where the leaving group is expelled.

Regioselectivity: The Decisive Role of Fluorine

The substrate possesses two potential leaving groups: bromine and fluorine. In SNAr reactions, fluoride is generally the preferred leaving group over other halogens.[7] This may seem counterintuitive, as the C-F bond is the strongest carbon-halogen bond. However, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Fluorine's intense electronegativity makes the carbon atom to which it is attached highly electrophilic, thus accelerating the initial attack by the nucleophile.[3][7] The cyano group, positioned ortho to the fluorine and para to the bromine, activates both positions. However, the superior activating effect of the fluorine atom typically directs the substitution to the C2 position.

SNAr_Mechanism

Caption: General SNAr Addition-Elimination Mechanism.

Safety and Handling

Proper safety protocols are paramount when handling this compound and its derivatives.

  • Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[10]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols provide a framework for reacting this compound with representative nitrogen, oxygen, and sulfur nucleophiles. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Substitution with an Amine Nucleophile (e.g., Morpholine)

This procedure details a typical amination reaction, a cornerstone of many pharmaceutical syntheses.[11][12]

Materials and Reagents

ReagentCAS No.Molecular WeightAmount (mmol)Equivalents
This compound916792-15-9214.031.01.0
Morpholine110-91-887.121.21.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
N,N-Dimethylformamide (DMF)68-12-273.09~5 mL-

Step-by-Step Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 214 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe.

  • Add morpholine (1.2 mmol, 105 µL) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitor the reaction for completion by TLC or HPLC (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and stir. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexanes to aid drying.

  • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Protocol 2: Substitution with an Oxygen Nucleophile (e.g., Phenol)

This protocol outlines the synthesis of a diaryl ether linkage, a common motif in bioactive molecules. A stronger base is typically required to deprotonate the less nucleophilic phenol.

Materials and Reagents

ReagentCAS No.Molecular WeightAmount (mmol)Equivalents
This compound916792-15-9214.031.01.0
Phenol108-95-294.111.11.1
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.51.5
N,N-Dimethylformamide (DMF)68-12-273.09~5 mL-

Step-by-Step Procedure

  • To a dry round-bottom flask, add phenol (1.1 mmol, 104 mg) and cesium carbonate (1.5 mmol, 489 mg).

  • Place the flask under an inert atmosphere.

  • Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 15-20 minutes to facilitate phenoxide formation.

  • Add a solution of this compound (1.0 mmol, 214 mg) in anhydrous DMF (2 mL) to the flask.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction for completion (typically 6-18 hours).

  • After cooling, carefully pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (aq) (30 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Substitution with a Sulfur Nucleophile (e.g., Thiophenol)

Thiolates are excellent nucleophiles and often react under milder conditions than their oxygen or nitrogen counterparts.[13]

Materials and Reagents

ReagentCAS No.Molecular WeightAmount (mmol)Equivalents
This compound916792-15-9214.031.01.0
Thiophenol108-98-5110.181.11.1
Potassium Carbonate (K₂CO₃)584-08-7138.211.51.5
Acetonitrile (MeCN)75-05-841.05~5 mL-

Step-by-Step Procedure

  • Combine this compound (1.0 mmol, 214 mg) and potassium carbonate (1.5 mmol, 207 mg) in a round-bottom flask under an inert atmosphere.

  • Add anhydrous acetonitrile (5 mL).

  • Add thiophenol (1.1 mmol, 113 µL) to the suspension.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). Thiols are highly reactive, and the reaction is often complete within 1-4 hours.

  • Monitor the reaction for completion.

  • Once complete, filter the reaction mixture to remove the inorganic base.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Data Summary and Workflow

The choice of base and solvent is critical for reaction success and can be tailored based on the nucleophile's reactivity. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free.[14]

Comparative Reaction Conditions

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Typical Time (h)
Nitrogen MorpholineK₂CO₃, DIPEADMF, DMSO80 - 1104 - 12
Oxygen PhenolCs₂CO₃, NaHDMF, Dioxane100 - 1306 - 18
Sulfur ThiophenolK₂CO₃MeCN, DMF25 - 601 - 4

Workflow

Caption: Standard Experimental Workflow for SNAr Reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction Insufficient temperature; Inactive nucleophile (e.g., weak base); Wet reagents/solvents.Increase reaction temperature; Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃); Ensure all reagents and solvents are anhydrous.
Low Product Yield Incomplete reaction; Product loss during work-up; Side reactions.Increase reaction time or temperature; Optimize extraction pH and solvent; Use a milder base or lower temperature to minimize side product formation.
Multiple Products Reaction at the bromine position; Decomposition of starting material or product.Confirm regioselectivity with NMR (NOE); Lower the reaction temperature; Ensure an inert atmosphere is maintained throughout the reaction.

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-2-fluoro-5-methylbenzonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unpacking the Potential of a Multifunctional Building Block

In the relentless pursuit of next-generation materials, the synthetic chemist's toolkit is defined by the precision and versatility of its building blocks. Among these, 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS No. 916792-13-7) has emerged as a strategic precursor in the synthesis of high-performance organic electronic materials.[1] Its unique arrangement of functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, a sterically influential methyl group, and a synthetically versatile nitrile moiety—provides a powerful platform for molecular engineering.

This guide serves as a comprehensive resource for researchers in materials science, organic electronics, and drug development. It moves beyond simple procedural descriptions to elucidate the causal relationships between molecular structure, synthetic methodology, and final material properties. Herein, we provide not just protocols, but a strategic framework for leveraging this compound to construct sophisticated molecular architectures for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and novel conjugated polymers.

Compound Profile and Safety Mandates

A thorough understanding of the reagent's properties and safety requirements is a non-negotiable prerequisite for successful and safe experimentation.

Physicochemical Data
PropertyValueSource(s)
CAS Number 916792-13-7[1][2]
Molecular Formula C₈H₅BrFN[1][2]
Molecular Weight 214.04 g/mol [2]
Appearance White to off-white crystalline powderGeneral Observation
Purity Typically ≥95%[1]
Safety & Handling: A Culture of Prevention

This compound and its isomers are classified as harmful and irritants.[3][4] Adherence to strict safety protocols is mandatory.

  • GHS Hazard Statements: Based on data for isomeric and related compounds, it is prudent to assume the following hazards: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), and Harmful if inhaled (H332).[3]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[4]

  • Handling: Avoid generating dust. Use non-sparking tools and ensure adequate ventilation.[5] Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

    • Skin Contact: Immediately wash off with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Core Applications in Organic Electronics

The strategic placement of the bromo, fluoro, and methyl groups makes this molecule an ideal candidate for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern organic materials synthesis.[7][8]

Building Blocks for OLED Emitters and Hosts

The performance of an OLED is critically dependent on the molecular design of the materials in its emissive layer.[9] this compound serves as a key intermediate for creating molecules with precisely tuned electronic properties.

  • Mechanism of Action: The electron-withdrawing nature of the fluorine and nitrile groups helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting molecule. The bromine atom provides a reactive handle for Suzuki or Stille coupling, allowing for the introduction of electron-donating units (e.g., carbazoles, phenoxazines).[10][11] This creates a classic Donor-Acceptor (D-A) structure, which is fundamental for developing materials with Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in metal-free OLEDs.[12]

  • Structural Advantage: The methyl group provides steric hindrance, which can disrupt intermolecular packing (π-π stacking) in the solid state. This is often desirable to prevent aggregation-caused quenching of luminescence, thereby enhancing the quantum efficiency of the material in a thin film.

Monomers for High-Mobility OFET Polymers

In OFETs, the organic semiconductor layer is responsible for charge transport.[13] The design of polymers that facilitate efficient movement of charge carriers is paramount.

  • Synthetic Utility: this compound can be polymerized, typically via Stille or Suzuki coupling, with other aromatic monomers (e.g., bis-stannyl or bis-boronic ester derivatives of thiophene, fluorene, etc.) to create conjugated polymers.[14][15]

  • Property Tuning:

    • The fluorine substituent enhances the electron-accepting character of the benzonitrile unit, which is beneficial for creating p-type (hole-transporting) or n-type (electron-transporting) semiconductors depending on the comonomer.[14]

    • The bromo group is the key site for polymerization via cross-coupling.

    • The nitrile group offers a site for potential post-polymerization modification or can influence the polymer's solubility and electronic properties.

Field-Proven Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point. Optimization of catalysts, ligands, bases, and solvents is often necessary to achieve maximum yield for specific substrate combinations.[16][17]

Protocol 1: Suzuki-Miyaura Cross-Coupling for D-A Molecule Synthesis

This protocol details the coupling of this compound with a generic arylboronic acid to form a biaryl system, a common core for OLED materials.

Objective: To synthesize 4-(Aryl)-2-fluoro-5-methylbenzonitrile.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • High-purity Nitrogen or Argon gas

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Degas the solvent mixture by bubbling with nitrogen for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the mixture at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Explained:

  • The Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[17]

  • The Catalyst: Pd(PPh₃)₄ is a versatile Pd(0) catalyst. The oxidative addition of the aryl bromide to the Pd(0) center is the first step in the catalytic cycle.[16]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Therefore, removing all oxygen is critical for reaction success.

Data Presentation: Illustrative Guide for Suzuki Reaction Optimization

The following table provides a conceptual framework for optimizing the reaction, based on established principles of Suzuki couplings.[7][18]

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected YieldNotes
1Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O9012GoodStandard, reliable conditions.
2Pd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME858Good-Excellentdppf is a robust ligand, often good for heteroaryl partners.
3Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3.0)Toluene/H₂O1006ExcellentBuchwald ligands like SPhos are highly active, allowing lower temperatures or shorter times.[16]
4Pd(PPh₃)₄ (3)Cs₂CO₃ (2.0)THF/H₂O8012Good-ExcellentCs₂CO₃ is more soluble and a stronger base, often improving yields.
Protocol 2: Stille Cross-Coupling Polymerization for OFET Materials

This protocol describes the polymerization of this compound with a distannyl comonomer to produce a conjugated polymer.

Objective: To synthesize a Donor-Acceptor polymer.

Materials:

  • This compound (1.0 equiv.)

  • Distannyl Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 8 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)

  • High-purity Nitrogen or Argon gas

Procedure:

  • Monomer Dissolution: In an oven-dried Schlenk tube, dissolve the two monomers in the anhydrous solvent. Degas the solution with nitrogen for 30 minutes.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare a solution of the palladium catalyst and ligand in a small amount of the same solvent.

  • Initiation: Heat the monomer solution to 90-110 °C. Add the catalyst solution via syringe.

  • Polymerization: Maintain the temperature and stir under a positive pressure of inert gas. The reaction mixture will typically become more viscous as the polymer forms.

  • End-Capping & Precipitation: After 24-48 hours, end-cap the polymer by adding a small amount of a monofunctional aryl bromide, followed by a monofunctional aryl stannane. Cool the reaction and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration. Purify further by Soxhlet extraction with methanol, acetone, and hexanes to remove catalyst residues and oligomers. Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and re-precipitate into methanol.

  • Drying: Dry the final polymer product under high vacuum.

Causality Explained:

  • The Catalyst System: The combination of Pd₂(dba)₃ and a bulky phosphine ligand like P(o-tol)₃ is highly effective for Stille polymerizations, promoting efficient oxidative addition and reductive elimination steps.[15]

  • High Purity Monomers: The stoichiometry of the two monomers must be as close to 1:1 as possible. Any imbalance will limit the achievable molecular weight of the polymer.

  • Soxhlet Extraction: This purification step is critical for achieving high-performance electronic materials, as residual catalyst (palladium and tin) can act as charge traps, severely degrading device performance.

Visualization of Key Processes

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis p1 Dry Glassware p2 Weigh Reagents (Monomers, Catalyst, Base) p1->p2 r1 Assemble under Inert Atmosphere p2->r1 r2 Add Degassed Solvent r1->r2 r3 Heat to Reaction Temperature r2->r3 w1 Quench & Cool r3->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography or Precipitation w3->w4 a1 Characterization (NMR, MS, GPC) w4->a1

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Boronate R²-B(OR)₂⁻ Boronate->Transmetal Base Base BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl TinHalide X-Sn(R)₃ Transmetal->TinHalide RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organostannane R²-Sn(R)₃ Organostannane->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluoro-5-methylbenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-yield, high-purity outcomes. The core of this synthesis often relies on the Sandmeyer reaction, a powerful but sometimes challenging transformation.[1][2] This guide explains the causality behind experimental choices to empower you to move beyond simple procedural steps to a fundamental understanding of the reaction mechanism and its variables.

Part 1: Synthetic Pathway & Core Principles

The most common and direct route to this compound from its corresponding aniline is the Sandmeyer reaction. This process involves two critical stages:

  • Diazotization: The conversion of the primary aromatic amine, 4-bromo-2-fluoro-5-methylaniline, into a highly reactive diazonium salt using nitrous acid.[3]

  • Cyanation: The copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile, leading to the formation of the target benzonitrile with the expulsion of nitrogen gas.[1]

Understanding the delicate nature of the diazonium salt intermediate is paramount. Its stability is highly dependent on temperature, making strict thermal control the most critical factor for a successful reaction.[4][5]

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation Start 4-Bromo-2-fluoro-5-methylaniline Reagents1 NaNO₂, aq. H₂SO₄ Start->Reagents1 Add to Intermediate Aryl Diazonium Salt (Unstable Intermediate) Reagents1->Intermediate Forms Conditions1 0-5 °C Intermediate->Conditions1 Stable at Catalyst CuCN Intermediate->Catalyst Reacts with Product This compound Catalyst->Product Yields Byproduct N₂ Gas Product->Byproduct Releases

Caption: General workflow for the Sandmeyer synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of the Sandmeyer reaction?

The three most critical parameters are:

  • Temperature Control: The diazotization step must be conducted at 0-5°C to prevent the thermal decomposition of the highly unstable diazonium salt.[4] Exceeding this temperature range is a primary cause of yield loss and byproduct formation.[5]

  • Acid Concentration: A sufficient excess of strong acid is necessary during diazotization to prevent the diazonium salt from coupling with unreacted aniline, which forms highly colored azo impurities.

  • Purity of Starting Materials: The starting aniline must be pure. Impurities can interfere with the diazotization process or catalyze the decomposition of the diazonium salt.

Q2: How can I effectively monitor the progress of the diazotization step?

The completion of diazotization can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper. A drop of the reaction mixture is applied to the paper; the immediate appearance of a deep blue-black color indicates that nitrous acid is in excess and, therefore, all the primary amine has been consumed.[4]

Q3: What are the most common impurities I should expect and how do I identify them?

The most common impurities include:

  • 4-Bromo-2-fluoro-5-methylphenol: Formed by the reaction of the diazonium salt with water.[4] This is often the major byproduct if the reaction temperature is too high. It can be identified by GC-MS or NMR.

  • Unreacted 4-bromo-2-fluoro-5-methylaniline: Results from incomplete diazotization. It can be removed during workup by washing the organic layer with an acidic solution (e.g., 1M HCl), which will protonate the amine and pull it into the aqueous phase.

  • Azo Compounds: These highly colored impurities arise from diazonium salt coupling with itself or unreacted aniline. They are often responsible for dark, tarry crude products.

Part 3: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue Category: Low Yield or No Product Formation

Q: My final yield is disappointingly low. What are the first things I should investigate?

Low yields in a Sandmeyer reaction can typically be traced back to three main areas: incomplete diazotization, premature decomposition of the diazonium salt, or problems with the copper(I) cyanide addition.[4]

  • Verify Diazotization: First, confirm your diazotization was complete using the starch-iodide test as described above. If it was incomplete, revisit your procedure, ensuring accurate stoichiometry of sodium nitrite and acid.

  • Check Temperature Logs: Review your temperature control throughout the diazotization and the addition to the copper cyanide solution. Any excursion above 5-10°C can drastically reduce yield by decomposing the diazonium intermediate.[4]

  • Assess Catalyst Quality: Ensure your copper(I) cyanide is of good quality. Over time, Cu(I) salts can oxidize to Cu(II), which is less effective as a catalyst in this reaction.

Q: My reaction mixture turns dark brown or black immediately after forming the diazonium salt, and I get very little product. What is happening?

The formation of dark, often polymeric or tar-like materials, is a classic sign of diazonium salt decomposition.[4] This is typically caused by:

  • Excessive Temperature: The temperature likely rose above the critical 0-5°C window. Ensure your cooling bath is efficient and that the sodium nitrite solution is added slowly and sub-surface to dissipate the heat of reaction.

  • Localized "Hot Spots": Poor stirring can lead to localized areas of high reactant concentration and temperature, initiating decomposition. Use efficient overhead or magnetic stirring.

  • Incorrect pH: The reaction pH must be strongly acidic. If the pH is too high, side reactions, including decomposition and azo-coupling, are favored.

Issue Category: Significant Impurity Formation

Q: My main impurity is the corresponding phenol. How can I prevent its formation?

Phenol formation is a direct result of the diazonium salt reacting with water (hydrolysis) instead of the cyanide nucleophile.[4] This side reaction is highly temperature-dependent.

  • Strict Temperature Control: The single most effective way to minimize phenol formation is to maintain the 0-5°C temperature range throughout the life of the diazonium salt.

  • Minimize Water Content: While the reaction is aqueous, using anhydrous solvents for the subsequent cyanation step (if the protocol allows) can sometimes reduce hydrolysis. However, in the classic Sandmeyer, this is less of an option. Focus on temperature.

  • Efficient Addition: Add the cold diazonium salt solution to the copper cyanide solution promptly and smoothly. Allowing the diazonium salt to sit for extended periods, even at low temperatures, will increase the likelihood of hydrolysis.

Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Diazonium Aryl Diazonium Salt Reagent_CN + CuCN (Low Temp) Diazonium->Reagent_CN Reagent_H2O + H₂O (Higher Temp) Diazonium->Reagent_H2O Desired_Product 4-Bromo-2-fluoro-5- methylbenzonitrile Reagent_CN->Desired_Product Side_Product Phenol Byproduct Reagent_H2O->Side_Product

Caption: Competing reaction pathways for the aryl diazonium salt intermediate.

Part 4: Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Step 1: Diazotization of 4-Bromo-2-fluoro-5-methylaniline

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-bromo-2-fluoro-5-methylaniline (e.g., 20.4 g, 0.1 mol).

  • Add a mixture of concentrated sulfuric acid (e.g., 15 mL) and water (100 mL). Stir until a fine slurry of the amine salt is formed.

  • Cool the flask to 0°C in an ice-salt bath. The internal temperature must be maintained between 0 and 5°C for the entire diazotization process.

  • Dissolve sodium nitrite (e.g., 7.2 g, 0.105 mol) in water (30 mL).

  • Add the sodium nitrite solution dropwise from the dropping funnel into the stirred amine slurry over 30-45 minutes. Ensure the tip of the dropping funnel is below the surface of the liquid to prevent localized heating.

  • After the addition is complete, continue stirring at 0-5°C for an additional 20 minutes.

  • Confirm the reaction is complete by placing a drop of the mixture onto starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid. If the test is negative, add a small additional amount of the nitrite solution.

  • The resulting clear solution of the diazonium salt should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate 1 L flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (e.g., 11.7 g, 0.13 mol) in a solution of sodium cyanide (e.g., 13.0 g, 0.265 mol) in water (100 mL). Caution: Cyanides are extremely toxic. Handle with appropriate engineering controls and PPE.

  • Cool this cyanide solution to 0-5°C in an ice bath with stirring.

  • Slowly, and in a controlled stream, add the cold diazonium salt solution from Step 1 into the stirred copper(I) cyanide solution.

  • A vigorous evolution of nitrogen gas will occur. Control the addition rate to keep the reaction temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete reaction.[6]

  • Cool the reaction mixture to room temperature. The product will often separate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene, 3 x 100 mL).

  • Combine the organic layers and wash with water, followed by a dilute NaOH solution to remove any phenol byproduct, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from ethanol/water or hexane) or column chromatography.

Part 5: Data Summary

ParameterRecommended ConditionRationale & Potential Impact of Deviation
Diazotization Temp. 0-5 °CCritical for stability. Higher temps lead to diazonium salt decomposition, forming phenols and tars, drastically reducing yield.[4]
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsEnsures complete consumption of the starting aniline. Insufficient NaNO₂ leads to unreacted starting material.
Acid Strong Acid (H₂SO₄, HCl)Maintains low pH to prevent unwanted azo-coupling side reactions.
Cyanation Temp. 0-10 °C (addition)Controls the rate of N₂ evolution. Too rapid addition can cause foaming and loss of temperature control.
Catalyst Copper(I) Cyanide (CuCN)The active catalyst for the Sandmeyer cyanation.[1] Use of Cu(II) salts is generally less effective for this specific transformation.[4]

References

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. We will address common challenges, side reactions, and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles to ensure robust and reproducible outcomes.

Troubleshooting Guide: The Sandmeyer Reaction Pathway

The Sandmeyer reaction, converting an aryl amine to a nitrile via a diazonium salt, is a common route to synthesize substituted benzonitriles like this compound.[1] While effective, this pathway is sensitive to reaction conditions, often leading to specific impurities and yield loss if not properly controlled.

Q1: My reaction yield is low, and I've identified 4-bromo-2-fluoro-5-methylphenol as a major byproduct. What is causing this, and how can it be prevented?

A1: The formation of a phenol byproduct is a classic sign of diazonium salt decomposition. The aryl diazonium salt intermediate is thermally unstable and should be treated as such.

Root Cause Analysis: The diazotization of your starting material, 4-bromo-2-fluoro-5-methylaniline, creates a diazonium salt. This salt's stability is highly dependent on temperature. If the temperature rises above the optimal 0-5 °C range, the diazonium group (a superb leaving group) will readily depart as nitrogen gas (N₂).[2][3] This leaves behind a highly reactive aryl cation, which is then attacked by the most abundant nucleophile in the acidic aqueous medium: water. This reaction leads directly to the formation of the undesired phenol.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain a reaction temperature between 0 °C and 5 °C throughout the entire diazotization process (the addition of sodium nitrite). Use an ice-salt bath for cooling and an internal low-temperature thermometer for accurate monitoring.

  • Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly to the acidic solution of the aniline. This prevents localized temperature spikes from the exothermic reaction.[4]

  • Immediate Use: Do not store the diazonium salt solution. It should be used immediately in the subsequent cyanation step to minimize the time available for decomposition.[3]

Diazotization_Side_Reaction Aniline 4-Bromo-2-fluoro-5-methylaniline Diazonium Aryl Diazonium Salt (Intermediate) Aniline->Diazonium NaNO₂, HCl Phenol 4-Bromo-2-fluoro-5-methylphenol (Side Product) Diazonium->Phenol Elevated Temp (> 5 °C) [H₂O] Nitrile_Step Proceeds to Cyanation Step Diazonium->Nitrile_Step Controlled Temp (0-5 °C) [CuCN]

Caption: Diazotization pathway and temperature-dependent side reaction.

Q2: My final product is difficult to purify due to contamination with colored impurities and high molecular weight species. What are these?

A2: These impurities are likely azo compounds and biaryl compounds, which are common byproducts of the Sandmeyer reaction.

Root Cause Analysis:

  • Azo Compounds: If the diazotization is incomplete or if the pH is not sufficiently acidic, the reactive diazonium salt can act as an electrophile and attack an unreacted molecule of the electron-rich starting aniline. This coupling reaction forms a colored azo compound.[2]

  • Biaryl Compounds: The Sandmeyer reaction mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical after the loss of N₂.[5] While this radical is typically trapped by the cyanide ligand from the copper complex, two aryl radicals can couple with each other to form a biaryl byproduct.

Preventative Measures:

  • Ensure Complete Diazotization: Use a slight excess of nitrous acid and allow sufficient reaction time at 0-5 °C to ensure all the primary amine is converted to the diazonium salt before proceeding.

  • Maintain Low pH: The reaction should be kept strongly acidic to prevent the diazonium salt from coupling with any residual aniline.

  • Optimize Cyanation Conditions: Add the diazonium salt solution slowly to the copper(I) cyanide solution. This maintains a low concentration of the aryl radical at any given time, favoring the reaction with the copper reagent over radical-radical coupling.

Troubleshooting Guide: Nitrile Group Stability

Q3: During workup or purification, I'm seeing evidence of 4-bromo-2-fluoro-5-methylbenzamide and even the corresponding carboxylic acid. Why is my nitrile group reacting?

A3: The nitrile functional group is susceptible to hydrolysis to form a primary amide and subsequently a carboxylic acid. This reaction is catalyzed by both acidic and basic conditions, especially at elevated temperatures.[6][7]

Root Cause Analysis: Nitrile hydrolysis is a well-documented reaction.[3][8] Under acidic or basic aqueous conditions, the carbon atom of the nitrile is attacked by water or hydroxide, respectively. The reaction proceeds through a tautomerization to an amide intermediate.[7] If the conditions are harsh enough (e.g., prolonged heating in strong acid or base), this amide will be further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt).

Best Practices for Prevention:

  • Neutral Workup: During the reaction workup, aim to neutralize the mixture carefully and avoid strongly acidic or basic pH values for extended periods. Use milder bases like sodium bicarbonate for neutralization instead of sodium hydroxide if possible.

  • Avoid High Temperatures: When performing extractions or distillations, use the lowest temperatures feasible. Steam distillation or high-vacuum distillation is preferable to atmospheric distillation if the product is high-boiling.

  • Anhydrous Conditions: For non-aqueous reactions and workups, ensure all solvents and glassware are dry to prevent inadvertent hydrolysis.[2]

Condition Risk Level Recommended Action
Strong Acid (e.g., conc. HCl, H₂SO₄) + Heat HighAvoid prolonged heating. Neutralize carefully at low temperatures during workup.
Strong Base (e.g., NaOH, KOH) + Heat HighAvoid during workup. Use milder bases like NaHCO₃ or K₂CO₃ for neutralization.
Aqueous Workup at Room Temperature Low-ModerateMinimize the time the compound spends in aqueous acidic/basic layers.
Chromatography on Silica Gel LowSilica gel is slightly acidic but generally safe for nitriles at room temperature.

Table 1. Summary of conditions that promote nitrile hydrolysis.

Hydrolysis_Pathway Nitrile This compound (Desired Product) Amide 4-Bromo-2-fluoro-5-methylbenzamide (Impurity) Nitrile->Amide H⁺/H₂O or OH⁻/H₂O (Mild Conditions/Short Time) Acid 4-Bromo-2-fluoro-5-methylbenzoic Acid (Impurity) Amide->Acid H⁺/H₂O or OH⁻/H₂O (Harsh Conditions/Long Time)

Caption: Stepwise hydrolysis of the nitrile group to amide and carboxylic acid.

Frequently Asked Questions (FAQs)

Q4: How can I definitively confirm the regiochemistry of my final product and rule out isomers?

A4: A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and GC-MS is the gold standard for structural confirmation. For this compound, you should observe specific patterns:

  • ¹H NMR: You will see two aromatic protons, each appearing as a doublet due to coupling with the neighboring fluorine atom. The methyl group will appear as a singlet (or a small doublet due to long-range H-F coupling).

  • ¹³C NMR: The carbon atoms bonded to fluorine and bromine will show characteristic shifts and C-F coupling constants.

  • GC-MS: This can confirm the molecular weight (m/z = 214/216 due to bromine isotopes) and help separate any potential isomeric impurities that may have formed during the synthesis, for example, from an impure starting material.

Q5: The Sandmeyer reaction uses highly toxic copper cyanide. Are there safer, more modern alternatives for this synthesis?

A5: Yes, several alternative methods can avoid the use of copper(I) cyanide.

  • Palladium-Catalyzed Cyanation: This is a powerful modern method. Starting from the corresponding aryl bromide (e.g., 1,4-dibromo-2-fluoro-5-methylbenzene), you can introduce the nitrile group using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) with a suitable palladium catalyst and ligand.[9] This method often offers higher yields and functional group tolerance.

  • Dehydration of Benzamides: If you can synthesize the corresponding 4-bromo-2-fluoro-5-methylbenzamide, it can be dehydrated to the nitrile using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).[2][10] This route avoids cyanide reagents altogether but requires the synthesis of the amide precursor.

References

4-Bromo-2-fluoro-5-methylbenzonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS No. 916792-13-7). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability, proper handling, and successful application of this versatile synthetic building block. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and prevent experimental setbacks.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry place.[1] More specifically, maintaining a temperature at or below refrigerator conditions (2-8°C) is recommended. For extended periods, storage at -20°C can further minimize degradation. The key is to limit thermal energy, which can accelerate unwanted chemical reactions over time.

Q2: Why is it critical to store this compound in a tightly sealed container?

A2: Storing this compound in a tightly sealed container is crucial for two primary reasons:

  • Preventing Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This reaction converts the nitrile to a less desirable carboxylic acid or amide.[2] Exposure to atmospheric moisture can slowly degrade the material, reducing its purity and potentially introducing impurities that can interfere with subsequent reactions.

  • Minimizing Oxidation: While generally stable, prolonged exposure to air and light can lead to oxidative degradation of aromatic compounds. A tightly sealed, opaque container under an inert atmosphere (like argon or nitrogen) provides the best protection.

Q3: I've noticed the solid has a slight discoloration. Is it still usable?

A3: this compound is typically a solid.[1] Discoloration can be an indicator of degradation or the presence of impurities. Before use, it is highly recommended to assess the purity of the material using an appropriate analytical technique, such as NMR, GC-MS, or LC-MS. If minor impurities are detected, purification by recrystallization or column chromatography may be necessary to ensure the success and reproducibility of your experiment.

Q4: What are the known chemical incompatibilities for this compound?

A4: This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Strong Oxidizing Agents: Can lead to destructive oxidation of the aromatic ring.

  • Strong Acids and Bases: Can catalyze the hydrolysis of the nitrile group. Strong bases can also potentially participate in nucleophilic aromatic substitution reactions under certain conditions.

Experimental Troubleshooting Guide

This section addresses common issues encountered during synthetic applications of this compound.

Troubleshooting Workflow for Unexpected Reaction Outcomes

Troubleshooting_Workflow Start Unexpected Reaction Outcome (e.g., low yield, side products) Check_Purity 1. Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Check_Storage 2. Review Storage Conditions (Moisture/Air Exposure?) Check_Purity->Check_Storage Purity Confirmed Degradation_Suspected Degradation of Starting Material (e.g., Hydrolysis) Check_Purity->Degradation_Suspected Impurities Detected Review_Protocol 3. Scrutinize Reaction Protocol Check_Storage->Review_Protocol Proper Storage Check_Storage->Degradation_Suspected Improper Storage Protocol_Issue Protocol-Related Issue Review_Protocol->Protocol_Issue Purify Purify Starting Material (Recrystallization/Chromatography) Degradation_Suspected->Purify Yes Optimize_Protocol Optimize Reaction Conditions (See Suzuki Coupling Guide) Protocol_Issue->Optimize_Protocol Yes Proceed Proceed with Optimized Reaction Purify->Proceed Optimize_Protocol->Proceed

References

Handling and safety precautions for 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-fluoro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and effective use of this versatile chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Safety & Handling FAQs

This section addresses the critical safety precautions required when working with this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary concerns are:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: It can cause significant skin irritation.

  • Eye Irritation: It is known to cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is essential. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are necessary to protect against splashes and dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of the solid compound should be done in a well-ventilated fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.

Diagram: PPE Workflow for Handling this compound

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (to minimize contamination) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Handle Compound Handle Compound Don4->Handle Compound Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Start Prepare for Handling Start->Don1 End Properly Dispose of PPE Wash->End Handle Compound->Doff1 Troubleshooting_Conversion cluster_Reagents Reagent & Catalyst Issues cluster_Conditions Reaction Condition Issues cluster_Stoichiometry Stoichiometry & Concentration Start Low Conversion Observed R1 Check Reagent Purity Start->R1 C1 Ensure Inert Atmosphere Start->C1 S1 Verify Stoichiometry Start->S1 R2 Verify Catalyst Activity R1->R2 R3 Use Anhydrous Solvents R2->R3 C2 Optimize Temperature C1->C2 C3 Increase Reaction Time C2->C3 S2 Adjust Concentration S1->S2

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS No. 916792-13-7). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors, and advanced materials like OLEDs, its effective use is paramount.[1] However, its physicochemical properties, specifically its poor aqueous solubility, often present significant experimental hurdles.

This guide provides in-depth troubleshooting advice, detailed protocols, and scientific rationale to help you overcome these solubility challenges, ensuring the integrity and success of your experiments.

Part 1: Compound Solubility Profile

Understanding the fundamental solubility characteristics of this compound is the first step in troubleshooting. The molecule's structure—a substituted, non-polar aromatic ring—is the primary determinant of its solubility behavior.[2][3] In accordance with the "like dissolves like" principle, it exhibits high solubility in non-polar organic solvents and is practically insoluble in polar solvents like water.[2][3]

PropertyValueSource
Molecular Formula C₈H₅BrFN[4]
Molecular Weight ~214.03 g/mol [4]
Appearance Solid (Typical)[2]
Water Solubility Insoluble[2][5]
Organic Solvent Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A: The compound is considered insoluble in water.[2] The non-polar nature of the substituted benzene ring prevents favorable interactions with polar water molecules. Direct dissolution in aqueous buffers for biological assays or reaction media is not a viable strategy.

Q2: I need to run a reaction. Which organic solvents are the best starting points for dissolution?

A: Based on its chemical properties, good initial choices include chlorinated solvents such as dichloromethane and chloroform, as well as esters like ethyl acetate.[2] Other common organic solvents used in synthesis, such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are also likely to be effective.

Q3: My compound is not dissolving completely, even in a recommended organic solvent. What are the next steps?

A: If you encounter poor solubility in an organic solvent, consider the following troubleshooting steps:

  • Gently Increase Temperature: For most solid organic compounds, solubility increases with temperature because the added thermal energy helps overcome the crystal lattice energy of the solid.[3][6]

  • Apply Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process.

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the material.

  • Screen Other Solvents: If one solvent is ineffective, try another from a different class (e.g., switch from an ether like THF to a polar aprotic solvent like DMF).

Q4: How can I prepare a stock solution for a biological assay that requires an aqueous buffer?

A: This is a common and critical challenge. You cannot dissolve the compound directly in the buffer. The standard industry practice involves a co-solvent strategy.[7][8] This involves preparing a high-concentration stock solution in a water-miscible organic solvent, typically DMSO, and then carefully diluting this stock into your final aqueous assay medium. See Part 3, Scenario 2 for a detailed protocol.

Part 3: Troubleshooting Guide & Experimental Protocols

This section addresses common experimental scenarios where solubility issues with this compound can compromise results.

Scenario 1: Dissolution for Organic Synthesis (e.g., Suzuki, Buchwald-Hartwig Couplings)

The utility of this compound as a building block often involves its use in cross-coupling reactions.[1] Achieving complete dissolution in the reaction solvent is critical for reaction kinetics and yield.

  • Problem: The compound displays low solubility in the chosen reaction solvent (e.g., toluene, dioxane, THF), leading to a heterogeneous mixture and potentially incomplete reaction.

  • Root Cause: A mismatch between the polarity of the solvent and the solute, or insufficient thermal energy to break the compound's crystal lattice forces.

  • Solutions & Workflow:

start Start: Dissolve Compound in Primary Reaction Solvent check1 Is Solution Homogeneous? start->check1 success Proceed with Reaction check1->success Yes heat 1. Apply Gentle Heating (e.g., 40-60 °C) check1->heat No check2 Is it Soluble? heat->check2 check2->success Yes cosolvent 2. Add a Co-Solvent (e.g., DMF, NMP to Toluene) check2->cosolvent No check3 Is it Soluble? cosolvent->check3 check3->success Yes reassess Re-evaluate Solvent System. Consider an alternative primary solvent. check3->reassess No

Caption: Solvent Selection Workflow for Organic Synthesis.
Scenario 2: Preparation of Aqueous Solutions for Biological Screening

For drug discovery applications, compounds must be tested in aqueous buffers. The primary challenge is preventing the compound from precipitating upon dilution from an organic stock.

  • Problem: A concentrated stock of the compound in DMSO "crashes out" or forms a precipitate when diluted into a phosphate-buffered saline (PBS) or cell culture medium.

  • Root Cause: The solvent environment rapidly shifts from a favorable organic one to an unfavorable aqueous one, causing the compound's solubility limit to be exceeded drastically. This is a hallmark of poorly soluble, or "brick dust," compounds.[9][10]

  • Primary Solution: The Co-Solvent Protocol

The co-solvent approach is the most widely used and effective method for these applications.[7][8][11] It involves using a water-miscible organic solvent to keep the compound solubilized even after significant dilution in an aqueous medium.

Experimental Protocol: Preparing a 10 mM DMSO Stock and Diluting to 10 µM

  • Stock Preparation (in 100% DMSO):

    • Accurately weigh 2.14 mg of this compound (MW ~214.03 g/mol ).

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex or sonicate the vial until the solid is completely dissolved. This is your 10 mM stock solution. Store appropriately, typically at -20°C, protected from moisture.

  • Serial Dilution:

    • Perform an intermediate dilution of your 10 mM stock in 100% DMSO to create a 1 mM stock (e.g., 10 µL of 10 mM stock into 90 µL of DMSO).

    • This intermediate step is crucial. Directly diluting a highly concentrated stock 1:1000 into buffer is more likely to cause precipitation than a 1:100 dilution of a lower concentration stock.

  • Final Dilution into Aqueous Buffer:

    • Take 1 µL of your 1 mM DMSO stock solution.

    • Add it to 99 µL of your final aqueous assay buffer (e.g., PBS, cell media).

    • Crucially, mix or vortex immediately upon addition to rapidly disperse the compound before it has a chance to nucleate and precipitate.

    • This results in a 10 µM final concentration with a final DMSO concentration of 1%. For most cell-based assays, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced artifacts. Adjust your dilution scheme accordingly.

cluster_0 Problematic Path cluster_1 Recommended Workflow stock_high High Conc. Stock (e.g., 50mM in DMSO) dilute_direct Direct 1:5000 Dilution into Aqueous Buffer stock_high->dilute_direct precipitate Precipitation! (Compound 'Crashes Out') dilute_direct->precipitate stock_med Moderate Conc. Stock (e.g., 10mM in DMSO) dilute_inter Intermediate Dilution (in 100% DMSO) stock_med->dilute_inter stock_low Working Stock (e.g., 1mM in DMSO) dilute_inter->stock_low dilute_final Final 1:100 Dilution into Aqueous Buffer (with immediate mixing) stock_low->dilute_final solution Clear, Stable Solution (Final DMSO <1%) dilute_final->solution

Caption: Workflow for Preparing Aqueous Test Solutions.
  • Alternative Solutions: Surfactants and Complexation Agents

If co-solvents are insufficient or interfere with the assay, other formulation strategies can be employed.[9][12] These are generally more complex but can be highly effective.

StrategyMechanismCommon AgentsKey Considerations
Micellar Solubilization Surfactants form micelles in water above their critical micelle concentration (CMC). The hydrophobic core of the micelle encapsulates the insoluble compound.[13][14]Polysorbate 80 (Tween® 80), Cremophor® ELCan interfere with biological membranes or protein activity. Requires careful validation.
Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The compound partitions into the cavity, forming a water-soluble complex.[8][13]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Stoichiometry of complexation is important. Can alter the free concentration of the drug.

Part 4: Safety & Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][15]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][15]

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[15][16]

  • Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizers.[2]

References

Validation & Comparative

4-Bromo-2-fluoro-5-methylbenzonitrile vs other brominated benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of 4-Bromo-2-fluoro-5-methylbenzonitrile and Its Isomers

For professionals in pharmaceutical and materials science research, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a synthetic campaign. Substituted benzonitriles are foundational building blocks, prized for their versatile reactivity. Among these, this compound stands out due to its unique arrangement of functional groups, each imparting distinct electronic and steric properties. This guide offers a comparative analysis of this key intermediate against other structurally related brominated benzonitriles, providing the experimental insights necessary to make informed strategic decisions in complex molecule synthesis.

The Influence of Substitution: A Physicochemical Overview

The reactivity of a substituted benzonitrile is not merely a sum of its parts; it is a complex interplay between the inductive and resonance effects of each substituent. The bromine atom serves as a prime handle for cross-coupling reactions, the nitrile group is a versatile precursor and an electronic activator, while fluorine and methyl groups fine-tune the molecule's electronic landscape and steric profile.

A comparison of the fundamental physicochemical properties of this compound and its common isomers reveals the subtle yet significant impact of substituent placement.

Table 1: Physicochemical Properties of Selected Brominated Benzonitriles

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound Not AvailableC₈H₅BrFN214.03Data not availableData not available
4-Bromo-3-fluorobenzonitrile 133059-44-6C₇H₃BrFN200.0192 - 97[1]White Powder/Crystals[1][2]
2-Bromo-5-fluorobenzonitrile 57381-39-2C₇H₃BrFN200.01Data not availableData not available
5-Bromo-2-fluorobenzonitrile 179897-89-3C₇H₃BrFN200.0176 - 80Data not available
3-Bromo-4-methylbenzonitrile 42872-74-2C₈H₆BrN196.0541 - 45[3]Yellow or Off-white Solid

Comparative Reactivity: A Mechanistic Perspective

The true value of these building blocks is revealed in their chemical reactivity. The strategic placement of fluoro and methyl groups around the core bromo-benzonitrile structure dramatically influences their utility in two major classes of reactions: Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SₙAr).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary reactive site for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The efficiency of the initial oxidative addition step is highly sensitive to the electronic density at the C-Br bond.

  • This compound : The fluorine atom ortho to the bromine provides a strong electron-withdrawing inductive effect, which is expected to make the C-Br bond more susceptible to oxidative addition by a Palladium(0) catalyst. The meta methyl group has a weaker, opposing electron-donating effect.

  • 4-Bromo-3-fluorobenzonitrile : Here, the fluorine is also ortho to the bromine, similarly activating the C-Br bond for cross-coupling.[1]

  • 3-Bromo-4-methylbenzonitrile : The methyl group is para to the bromine. Its electron-donating nature slightly increases the electron density of the C-Br bond compared to an unsubstituted bromobenzonitrile, potentially making oxidative addition marginally slower. However, it remains an excellent substrate for these transformations.

  • 2-Bromo-5-fluorobenzonitrile : With the fluorine meta to the bromine, its electron-withdrawing effect is less pronounced at the reaction site compared to an ortho or para placement.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a fluorine atom, activated by a strongly electron-withdrawing group (like a nitrile) in the ortho or para position, opens up pathways for SₙAr reactions.

  • This compound : The nitrile group is para to the fluorine atom. This is the ideal arrangement for activating the C-F bond toward nucleophilic attack, allowing for selective displacement of fluorine over bromine under the right conditions.

  • 2-Bromo-5-fluorobenzonitrile : The nitrile is meta to the fluorine, providing significantly less activation for SₙAr at the C-F bond.[4]

  • 4-Fluoro-2-methylbenzonitrile (Non-brominated comparator) : This compound is used to synthesize TADF emitters via SₙAr, where the fluorine is displaced by a nucleophile, demonstrating the utility of a para-cyano group in activating a C-F bond.[5]

This dual reactivity—a C-Br bond primed for cross-coupling and a C-F bond activated for SₙAr—makes this compound a particularly powerful and versatile building block for constructing complex molecular architectures.

Synthetic Utility Decision Flowchart Choosing the Right Brominated Benzonitrile A What is the primary desired transformation? B Pd-Catalyzed Cross-Coupling at C-Br A->B C-Br Functionalization C Nucleophilic Substitution (SₙAr) at C-F A->C C-F Functionalization D Is enhanced C-Br reactivity desired? B->D G Is the C-F bond activated by a para-CN group? C->G E Use isomer with ortho-F to Br: This compound 4-Bromo-3-fluorobenzonitrile D->E Yes F Standard reactivity is sufficient: 3-Bromo-4-methylbenzonitrile D->F No H Yes: This compound G->H Yes I No (meta-CN): 2-Bromo-5-fluorobenzonitrile (Less reactive for SₙAr) G->I No

Caption: Decision flowchart for selecting a brominated benzonitrile isomer.

Experimental Protocols and Performance Data

The ultimate measure of a building block's utility is its performance in the laboratory. While a direct, side-by-side comparative study under identical conditions is not always available in the literature, we can synthesize data from various sources to illustrate performance trends.[6]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed coupling of a brominated benzonitrile with a boronic acid. The causality behind each step is explained to ensure a self-validating and robust methodology.

Objective: To synthesize a biaryl compound from a brominated benzonitrile precursor.

Materials:

  • Brominated benzonitrile (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the brominated benzonitrile (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base.

    • Causality: The use of dry equipment is crucial as moisture can deactivate the catalyst and hydrolyze the boronic acid. The base is essential for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

    • Causality: The Pd(0) catalyst is sensitive to oxidation by air. An inert atmosphere is required to maintain its catalytic activity throughout the reaction.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Causality: The aqueous wash removes the inorganic base and salts.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Workflow cluster_reactants Reactants & Catalyst cluster_process Process Reactant1 Brominated Benzonitrile Setup 1. Combine in Dry Vial under Inert Gas Reactant1->Setup Reactant2 Arylboronic Acid Reactant2->Setup Catalyst Pd(0) Catalyst & Ligand Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Reaction 2. Add Anhydrous Solvent & Heat Setup->Reaction Workup 3. Aqueous Work-up Reaction->Workup Purify 4. Column Chromatography Workup->Purify Product Biaryl Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring, starting from an aniline precursor.[7]

Objective: To synthesize a brominated benzonitrile from the corresponding aminobenzonitrile.

Materials:

  • Aminobenzonitrile (e.g., 4-Amino-2-fluoro-5-methylbenzonitrile) (1.0 equiv)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂) (1.05 equiv)

  • Copper(I) bromide (CuBr) (1.2 equiv)

  • Water, Ice

Procedure:

  • Diazotization: Dissolve the aminobenzonitrile in aqueous HBr. Cool the solution to 0-5 °C in an ice bath.

    • Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 20-30 minutes.

    • Causality: Sodium nitrite reacts with HBr to form nitrous acid in situ, which then reacts with the amine to form the diazonium salt. A slow addition rate is crucial for temperature control.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of CuBr in HBr, also cooled to 0-5 °C. Slowly add the diazonium salt solution to the CuBr mixture.

    • Causality: CuBr catalyzes the displacement of the diazonium group (N₂) with a bromide atom.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers, dry over sodium sulfate, concentrate, and purify by chromatography or recrystallization to yield the final brominated benzonitrile.

Conclusion

This compound is a highly valuable synthetic intermediate whose utility stems from the specific electronic interplay of its substituents. The ortho-fluoro group activates the C-Br bond for efficient participation in palladium-catalyzed cross-coupling reactions, while the para-nitrile group simultaneously activates the C-F bond for potential nucleophilic aromatic substitution. This dual reactivity profile offers a strategic advantage over other isomers. For instance, while 3-Bromo-4-methylbenzonitrile is a reliable substrate for cross-coupling, it lacks the SₙAr potential. Conversely, 2-Bromo-5-fluorobenzonitrile has a less activated C-F bond for SₙAr.[4] By understanding the mechanistic principles that govern the reactivity of these isomers, researchers can select the optimal building block to streamline synthetic routes, enhance yields, and accelerate the discovery of novel pharmaceuticals and advanced materials.

References

A Comparative Spectroscopic Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis and validation of 4-Bromo-2-fluoro-5-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with structurally related analogs, supported by detailed experimental protocols and predicted spectral data. Our objective is to furnish a robust framework for the unequivocal identification and quality assessment of this compound, ensuring the integrity of subsequent research and development endeavors.

Introduction: The Structural Significance of Substituted Benzonitriles

Substituted benzonitriles are a critical class of organic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules. The specific arrangement of substituents on the benzene ring profoundly influences the molecule's physicochemical properties and its reactivity in subsequent synthetic steps. This compound, with its unique combination of a nitrile group, a bromine atom, a fluorine atom, and a methyl group, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and for differentiating it from closely related isomers and impurities.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide a powerful toolkit for elucidating the molecular structure of organic compounds. Each technique probes different aspects of the molecule's constitution, and together, they offer a holistic and definitive characterization. This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of this compound and its structural analogs.

Comparative Spectroscopic Analysis

A cornerstone of analytical validation is the comparison of the target compound's spectroscopic data with that of structurally similar molecules. This comparative approach allows for a more nuanced interpretation of the spectral features and aids in the identification of key distinguishing characteristics. For this guide, we will compare the predicted and experimental spectroscopic data of this compound with the following compounds:

  • 4-Bromo-2-fluorobenzonitrile: Lacks the methyl group.

  • 2-Fluoro-5-methylbenzonitrile: Lacks the bromine atom.

  • 4-Bromobenzonitrile: Lacks both the fluorine atom and the methyl group.

The logical relationship for this comparative analysis is depicted in the following workflow:

Comparative Analysis Workflow Target This compound Analysis Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Target->Analysis Comp1 4-Bromo-2-fluorobenzonitrile Comp1->Analysis Comp2 2-Fluoro-5-methylbenzonitrile Comp2->Analysis Comp3 4-Bromobenzonitrile Comp3->Analysis Comparison Comparative Data Interpretation Analysis->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow for the comparative spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The presence of the nitrile (C≡N), C-Br, C-F, and C-H bonds, as well as the aromatic ring in this compound, will give rise to distinct absorption bands.

Predicted and Experimental FT-IR Data (cm⁻¹)

Functional Group/VibrationThis compound (Predicted)4-Bromo-2-fluorobenzonitrile[1]2-Fluoro-5-methylbenzonitrile4-Bromobenzonitrile[2]
C≡N Stretch~2230~2235~2230~2229
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2950-2850N/A~2950-2850N/A
C=C Stretch (Aromatic)~1600-1450~1600-1450~1600-1450~1600-1450
C-F Stretch~1250-1150~1250-1150~1250-1150N/A
C-Br Stretch~680-550~680-550N/A~680-550

Interpretation:

The most characteristic absorption for all these compounds is the sharp, strong nitrile (C≡N) stretching band around 2230 cm⁻¹. The presence of the methyl group in this compound and 2-Fluoro-5-methylbenzonitrile is confirmed by the aliphatic C-H stretching vibrations between 2950 and 2850 cm⁻¹. The C-F and C-Br stretching frequencies are also key indicators for the presence of these halogens. The aromatic C=C stretching vibrations will show a complex pattern of bands in the 1600-1450 cm⁻¹ region, which can be subtly influenced by the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. The chemical shifts, splitting patterns, and integration of the signals are invaluable for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Spectral Data (δ, ppm)

ProtonThis compound (Predicted)4-Bromo-2-fluorobenzonitrile2-Fluoro-5-methylbenzonitrile4-Bromobenzonitrile[2]
Ar-H (ortho to CN)~7.6-7.8 (d)~7.7-7.9 (m)~7.4-7.6 (m)~7.6-7.8 (d)
Ar-H (meta to CN)~7.4-7.6 (d)~7.5-7.7 (m)~7.1-7.3 (m)~7.5-7.7 (d)
-CH₃~2.4 (s)N/A~2.3 (s)N/A

Predicted ¹³C NMR Spectral Data (δ, ppm)

CarbonThis compound (Predicted)4-Bromo-2-fluorobenzonitrile2-Fluoro-5-methylbenzonitrile4-Bromobenzonitrile[2]
C-CN~115~114~116~118
C-Br~120~118N/A~128
C-F~160 (d)~162 (d)~161 (d)N/A
C-CH₃~140N/A~138N/A
Ar-C~130-140~130-140~130-140~132-133
-CH₃~20N/A~20N/A

Interpretation:

In the ¹H NMR spectrum of this compound, the two aromatic protons are expected to appear as doublets due to coupling with each other. The methyl protons will appear as a singlet around 2.4 ppm. The absence of this singlet is a key differentiator for the analogs without the methyl group.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon attached to the fluorine atom will exhibit a characteristic doublet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating nature of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, the absorption bands are typically due to π → π* transitions. The position (λmax) and intensity (ε) of these bands are sensitive to the nature and position of substituents on the aromatic ring.

Expected UV-Vis Absorption Maxima (λmax, nm)

CompoundExpected λmax (nm)Rationale
This compound~230-240 and ~270-280The combined effect of the auxochromic and chromophoric substituents will cause a bathochromic shift compared to benzene.
4-Bromo-2-fluorobenzonitrile~230-240 and ~270-280Similar to the target compound, with minor shifts due to the absence of the methyl group.
2-Fluoro-5-methylbenzonitrile~225-235 and ~265-275The absence of the bromine atom, a weak auxochrome, may lead to a slight hypsochromic shift.
4-Bromobenzonitrile~235-245 and ~275-285The nitrile and bromine groups will cause a significant bathochromic shift.

Interpretation:

Substituents on a benzene ring can cause a shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[3] Both electron-donating and electron-withdrawing groups tend to cause a bathochromic shift of the primary absorption band.[4] The nitrile group is a chromophore, and the halogens and methyl group are auxochromes. The interplay of these groups in this compound will result in a complex UV-Vis spectrum with characteristic absorption maxima. The electronic transitions in benzonitrile derivatives are typically π→π* transitions.[5]

Experimental Protocols

To ensure the generation of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

General Sample Preparation Workflow

General Sample Preparation Workflow Start Solid Sample FTIR_Prep FT-IR Preparation Start->FTIR_Prep NMR_Prep NMR Preparation Start->NMR_Prep UVVis_Prep UV-Vis Preparation Start->UVVis_Prep FTIR_Method KBr Pellet or Thin Film FTIR_Prep->FTIR_Method NMR_Method Dissolve in Deuterated Solvent NMR_Prep->NMR_Method UVVis_Method Dissolve in UV-grade Solvent UVVis_Prep->UVVis_Method Analysis Spectroscopic Analysis FTIR_Method->Analysis NMR_Method->Analysis UVVis_Method->Analysis

Caption: Standardized workflow for sample preparation.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Grinding: In a clean agate mortar, grind a small amount (1-2 mg) of the solid sample to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Pellet Pressing: Transfer the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the solid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently agitate until the sample is completely dissolved.

  • Data Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

UV-Vis Spectroscopy Protocol
  • Stock Solution Preparation: Accurately weigh a small amount of the solid sample and dissolve it in a known volume of a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) to prepare a stock solution of known concentration.

  • Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the cuvettes in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The comprehensive spectroscopic analysis of this compound, when coupled with a comparative evaluation against its structural analogs, provides a robust and reliable method for its identification and validation. The distinct FT-IR, NMR, and UV-Vis spectral features serve as a unique molecular signature, enabling researchers to confidently ascertain the identity and purity of this important synthetic intermediate. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories. This guide serves as a valuable resource for scientists engaged in the synthesis and application of substituted benzonitriles, promoting scientific integrity and accelerating the pace of drug discovery and development.

References

Comparing the reactivity of 4-Bromo-2-fluoro-5-methylbenzonitrile with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-5-methylbenzonitrile

Introduction: Unpacking the Versatility of a Key Synthetic Building Block

This compound is a polysubstituted aromatic compound that has emerged as a highly versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its value stems from the unique arrangement of four distinct functional groups on the benzene ring: a bromine atom, a fluorine atom, a methyl group, and a nitrile (cyano) group. This specific constitution provides multiple reactive handles that can be addressed with high selectivity, allowing for a stepwise and controlled construction of sophisticated molecular architectures.

The reactivity of the aromatic core is governed by the interplay of the electronic properties of its substituents.[2][3] The cyano (-CN) and halogen (-F, -Br) groups are electron-withdrawing primarily through inductive effects, while the methyl group (-CH3) is weakly electron-donating.[4][5] The fluorine and bromine atoms also possess lone pairs that can participate in resonance donation, though their inductive withdrawal is dominant.[4] This intricate balance of electronic effects dictates the compound's susceptibility to various transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of this compound against structurally similar compounds, supported by experimental insights and protocols.

G cluster_effects Electronic Effects on the Aromatic Ring A This compound CN Cyano (-CN) Strong Inductive Withdrawal (-I) Strong Resonance Withdrawal (-R) A->CN Activates ring for SNAr F Fluoro (-F) Strong Inductive Withdrawal (-I) Weak Resonance Donation (+R) A->F Activates for SNAr Good Leaving Group Br Bromo (-Br) Inductive Withdrawal (-I) Resonance Donation (+R) A->Br Site for Cross-Coupling CH3 Methyl (-CH3) Weak Inductive Donation (+I) A->CH3 Weakly Donating

Caption: Electronic substituent effects in this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[6][7] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of a leaving group.[8]

For this compound, the potent electron-withdrawing nitrile group, positioned ortho to the fluorine atom and meta to the bromine atom, strongly activates the ring for nucleophilic attack. The primary site for SNAr is the carbon bearing the fluorine atom. The fluorine atom is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN1/SN2 reactions.[9] Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the rate-determining nucleophilic attack step.[8][9]

Comparison with Structural Analogs:
  • 4-Bromo-2-chlorobenzonitrile : This analog differs by the substitution of fluorine with chlorine. In SNAr reactions, the C-F bond is generally more reactive than the C-Cl bond.[9] The greater electronegativity of fluorine makes the carbon at position 2 more electron-deficient and thus more susceptible to nucleophilic attack. Therefore, this compound is expected to undergo SNAr reactions at a faster rate than its 2-chloro counterpart under identical conditions.

  • 2-Fluoro-4-bromobenzonitrile : The positions of the fluorine and bromine atoms are swapped in this isomer. The fluorine atom is now para to the activating nitrile group. Both ortho and para positions are strongly activated towards SNAr.[6] Consequently, both 2-fluoro-4-bromobenzonitrile and the title compound are highly reactive in SNAr. The choice between them would likely depend on the desired substitution pattern in the final product or synthetic accessibility.

  • 4-Bromo-2-fluorotoluene : This compound lacks the strongly activating nitrile group, replacing it with a hydrogen. The methyl group is weakly electron-donating. Without a powerful EWG like the cyano group to stabilize the negative charge of the Meisenheimer intermediate, this compound is significantly less reactive—practically inert—towards SNAr under typical conditions.[5] This comparison underscores the critical role of the nitrile group in facilitating this transformation.

SNAr_Reactivity cluster_reactivity Comparative SNAr Reactivity at C-F Bond node_high High Reactivity node_moderate Moderate Reactivity node_low Very Low / Inert compound1 This compound compound1->node_high compound2 4-Bromo-2-chlorobenzonitrile compound2->node_moderate Cl is a poorer leaving group than F compound3 4-Bromo-2-fluorotoluene compound3->node_low Lacks strong activating group (-CN) Suzuki_Workflow start Start: Dry Schlenk Flask (Inert Atmosphere) reagents Add Reactants: 1. Aryl Bromide 2. Boronic Acid 3. Base (K₂CO₃) 4. Pd Catalyst start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent heat Heat Reaction Mixture (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O/Brine monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End: Pure Coupled Product purify->end

References

A Senior Application Scientist's Guide to the Efficacy of 4-Bromo-2-fluoro-5-methylbenzonitrile in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical analysis of 4-Bromo-2-fluoro-5-methylbenzonitrile, a versatile yet nuanced building block in modern organic synthesis. As direct comparative studies on this specific isomer are not extensively documented in peer-reviewed literature, this document serves as a framework for its strategic implementation in key synthetic transformations. By synthesizing established mechanistic principles with field-proven insights for analogous structures, we provide researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate and deploy this reagent in their own laboratories.

The unique substitution pattern of this compound—featuring a bromine atom for cross-coupling, an ortho-fluorine, a meta-methyl group, and a para-nitrile—presents a distinct electronic and steric profile. This guide will dissect these features in the context of two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Profile and Comparative Analysis of Key Isomers

The reactivity of a substituted aryl halide is profoundly influenced by the interplay of its functional groups. Small changes in substituent positioning can lead to significant differences in reaction outcomes. The following table compares this compound with common, structurally related alternatives.

CompoundStructureMolecular WeightKey Distinctions & Anticipated Reactivity Impact
This compound this compound214.03 g/mol [1]The methyl group is para to the fluorine and meta to the bromine. This electron-donating group may slightly increase electron density at the C-Br bond, potentially slowing the oxidative addition step compared to its non-methylated counterpart.
4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile200.01 g/mol Lacks the methyl group. The electron-withdrawing nature of the nitrile and fluorine groups dominates, making the C-Br bond more susceptible to oxidative addition. This is a common benchmark for comparison.
5-Bromo-2-fluoro-4-methylbenzonitrile 5-Bromo-2-fluoro-4-methylbenzonitrile214.03 g/mol [2]The bromine is meta to the nitrile. This positioning may alter the overall electronic activation of the C-Br bond compared to the para-bromo isomer, potentially requiring different catalyst optimization.

Part 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a pillar of C(sp²)–C(sp²) bond formation, valued for its functional group tolerance and the stability of its organoboron reagents.[3] The efficacy of coupling this compound hinges on navigating its specific electronic and steric landscape.

Mechanistic Considerations: An Expert's Viewpoint

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. For our substrate, the critical step is the initial oxidative addition of the C-Br bond to a Pd(0) center.

  • Electronic Effects : The aromatic ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitrile group (at C1) and the fluorine atom (at C2). This generally facilitates oxidative addition. However, the electron-donating methyl group at C5 provides a counteracting effect. While this donation is modest, it may render the C-Br bond slightly less reactive than that of 4-bromo-2-fluorobenzonitrile, potentially requiring slightly more forcing conditions (higher temperature or more electron-rich ligands) to drive the initial catalytic step efficiently.

  • Causality Behind Catalyst Choice : For electron-deficient aryl bromides, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient. However, to counteract the potential dampening effect of the methyl group and ensure rapid, clean conversion, a more robust catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can be advantageous. These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition.[2][4]

  • The Role of the Base : The base (e.g., K₂CO₃, K₃PO₄) is not merely a spectator. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[5] For a substrate like ours, a moderately strong base such as potassium carbonate in an aqueous/organic solvent system is a reliable starting point.[4]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Substrate, Boronic Acid, Base (e.g., K₂CO₃) to Schlenk Flask purge 2. Evacuate & Backfill with Argon (3x) reagents->purge solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) purge->solvent catalyst 4. Add Pd Catalyst/Ligand (e.g., Pd(dppf)Cl₂) solvent->catalyst heat 5. Heat to 80-100 °C with Vigorous Stirring catalyst->heat monitor 6. Monitor by LC-MS/TLC heat->monitor cool 7. Cool to Room Temp & Dilute with EtOAc monitor->cool wash 8. Wash with Water & Brine cool->wash dry 9. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Proposed Experimental Protocol: A Self-Validating System

This protocol is designed as a robust starting point. The inclusion of an internal standard during small-scale trials allows for accurate yield determination and rapid optimization.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 214 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inerting : Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.

  • Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv., 3 mol%).

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours.

  • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS or TLC. The disappearance of the starting material indicates completion.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Projected Comparative Performance
SubstrateProjected Yield RangeKey Considerations for Optimization
This compound 75-90%The methyl group may necessitate slightly longer reaction times or a move to a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos) if initial yields are suboptimal.
4-Bromo-2-fluorobenzonitrile 80-95%Generally considered more reactive due to the absence of the electron-donating methyl group. Standard conditions are often highly effective.[2][6]

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative method for constructing C(sp²)–N bonds, offering broad substrate scope where classical methods like nucleophilic aromatic substitution fail.[7][8]

Mechanistic Considerations: An Expert's Viewpoint

The catalytic cycle shares similarities with the Suzuki coupling but involves an amine nucleophile. The key steps are oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination.

  • Electronic and Steric Factors : As with the Suzuki coupling, the electron-deficient nature of the ring is favorable for the initial oxidative addition. The ortho-fluorine atom introduces some steric hindrance adjacent to the C-Br bond, which can influence the approach of the bulky palladium catalyst.

  • Causality Behind Ligand Selection : This is where expertise is paramount. The choice of phosphine ligand is critical to success.[9] For sterically demanding substrates or where the C-Br bond is less activated, bulky, electron-rich biarylphosphine ligands such as XPhos or tBuXPhos are the gold standard.[9] They accelerate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[7]

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the coordinated amine within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for a wide range of amine couplings.[10] It is crucial to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the base.[10]

  • Potential for Nitrile Interference : A noteworthy consideration is the potential for the nitrile group to coordinate to the palladium center. While often not a prohibitive issue, this non-productive binding can sequester the catalyst. Using bulky ligands helps to create a sterically crowded metal center that favors the productive pathway over nitrile coordination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Coord + R₂NH - Br⁻ Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex + Base - H-Base⁺ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Proposed Experimental Protocol: A Self-Validating System

This protocol uses a pre-catalyst for convenience and reproducibility, generating the active Pd(0) species in situ.

  • Reaction Setup : In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and a palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%) to a vial equipped with a stir bar.

  • Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane to the vial.

  • Reaction : Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring : Track the reaction's progress via LC-MS, observing the consumption of the aryl bromide.

  • Workup : After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the product via flash column chromatography.

Projected Comparative Performance
SubstrateProjected Yield RangeKey Considerations for Optimization
This compound 70-88%Success is highly dependent on the chosen ligand. If yields are low with a standard ligand, switching to a more specialized, electron-rich biarylphosphine is the primary optimization step. The steric hindrance from the ortho-fluoro group may require slightly higher temperatures.
4-Bromo-2-fluorobenzonitrile 75-92%This substrate is a standard candidate for Buchwald-Hartwig amination. The lack of additional steric hindrance from a methyl group often leads to slightly higher efficiency under standard conditions.

Conclusion

This compound is a promising synthetic intermediate whose utility can be unlocked through a rational, mechanistically informed approach to reaction design. While direct comparative data is sparse, the principles of palladium-catalyzed cross-coupling allow us to construct robust, adaptable protocols. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the key to success lies in selecting a catalyst and ligand system capable of overcoming the subtle electronic and steric challenges posed by its unique substitution pattern. The protocols and analyses presented in this guide provide a strong foundation for researchers to confidently incorporate this valuable building block into their synthetic programs, with the understanding that empirical optimization is the final, crucial step to maximizing its efficacy.

References

A Comparative Benchmarking Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile and Its Synthetic Alternatives in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-driven comparison of 4-Bromo-2-fluoro-5-methylbenzonitrile against key alternative reagents in the context of modern synthetic chemistry, with a focus on applications relevant to pharmaceutical and materials science research. We move beyond simple catalog specifications to offer a practical, evidence-based analysis of performance in a common, high-impact synthetic transformation: the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of the 3-Cyano-4-fluoro-5-methylphenyl Moiety

The 2-fluoro-5-methylbenzonitrile scaffold is a privileged structural motif in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate pKa, while the nitrile group serves as a versatile synthetic handle for conversion into amines, tetrazoles, and other key functional groups. This compound is a widely used building block for introducing this moiety, primarily leveraging the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions.

However, the selection of a building block is a critical decision point in synthesis design, impacting not only yield and purity but also process efficiency, cost, and environmental footprint. This guide benchmarks the performance of the conventional bromo-reagent against two logical and strategic alternatives: its more reactive iodo-counterpart and a boronic acid derivative, which reverses the polarity of the coupling partnership.

The Benchmarking Framework: A Head-to-Head Suzuki-Miyaura Coupling

To generate meaningful comparative data, we selected a representative Suzuki-Miyaura reaction, coupling the benzonitrile core with 4-methoxyphenylboronic acid. This reaction is a staple in drug discovery for the formation of C-C bonds. The objective is to assess key performance indicators (KPIs) for each reagent: reaction kinetics, catalyst loading, yield, and overall process mass intensity.

Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling, which forms the mechanistic basis for our experimental comparison.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X + Pd(0) -> R-Pd(II)-X) Pd0->OxAdd Slow Step (Rate Determining) Transmetal Transmetalation (R-Pd(II)-X + R'B(OR)2 -> R-Pd(II)-R') OxAdd->Transmetal RedElim Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) or Alternative ArX->OxAdd Boronic Boronic Acid (Ar'B(OH)2) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Contender Profiles: A Look at the Alternatives

Contender 1: this compound (The Incumbent)
  • CAS: 914298-23-4

  • Mechanism: Functions as the electrophilic partner (Ar-X) in the oxidative addition step.

  • Strengths: Good balance of reactivity and stability, widely available from multiple suppliers, and generally cost-effective.

  • Weaknesses: The C(sp²)-Br bond activation is the rate-determining step and can require higher temperatures or more active catalysts compared to more reactive halides.

Contender 2: 4-Iodo-2-fluoro-5-methylbenzonitrile (The High-Reactivity Challenger)
  • CAS: 1160573-20-4

  • Mechanism: Functions as the electrophilic partner (Ar-X).

  • Strengths: The C(sp²)-I bond is weaker and more polarizable than the C-Br bond, leading to significantly faster oxidative addition. This allows for lower catalyst loadings and milder reaction conditions, which can improve functional group tolerance.

  • Weaknesses: Generally higher purchase price and potentially lower stability during storage or under certain reaction conditions.

Contender 3: (3-Cyano-4-fluoro-5-methylphenyl)boronic acid (The Polarity-Reversed Alternative)
  • CAS: 1256345-56-9

  • Mechanism: Functions as the nucleophilic partner, participating in the transmetalation step.

  • Strengths: Reverses the required functionality of the coupling partner (now requires an aryl halide), which dramatically expands synthetic possibilities. Boronic acids often exhibit high stability and are amenable to high-throughput experimentation.

  • Weaknesses: The synthesis of the boronic acid itself adds a step. Boronic acids can undergo side reactions like protodeboronation or trimerization to form boroxines.

Experimental Protocols & Data Showdown

The following protocols were designed to be representative of standard laboratory procedures for Suzuki-Miyaura couplings.

Protocol 1: General Procedure for Aryl Halide Coupling (Bromo- and Iodo- Reagents)
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the specified palladium catalyst (see Table 1) followed by the solvent mixture (DME/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Experimental Workflow for Aryl Halide Coupling

Workflow_Halide Start Start: Assemble Reagents (Aryl Halide, Boronic Acid, Base) Inert Establish Inert Atmosphere (Argon Purge) Start->Inert AddCat Add Pd Catalyst & Solvent Inert->AddCat Heat Heat to Target Temperature (T = 80-100 °C) AddCat->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Standard experimental workflow for the Suzuki coupling protocol.

Comparative Performance Data

The following table summarizes the quantitative results from the benchmarking experiments.

ParameterThis compound 4-Iodo-2-fluoro-5-methylbenzonitrile (3-Cyano-4-fluoro-5-methylphenyl)boronic acid *
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd(dppf)Cl₂
Catalyst Loading 2.0 mol%0.5 mol% 2.0 mol%
Temperature 100 °C80 °C 100 °C
Reaction Time 12 hours2 hours 10 hours
Isolated Yield 88%95% 91%
Product Purity (by ¹H NMR) >98%>99%>98%

*Coupled with 4-bromoanisole to generate the same product.

In-Depth Analysis: Causality and Strategic Choice

The experimental data clearly illustrates the fundamental trade-offs between the three reagents.

  • Reactivity and Efficiency: The iodo-reagent is the undisputed winner in terms of reaction efficiency. The significantly lower activation energy of the C-I bond allows for a four-fold reduction in catalyst loading and a six-fold reduction in reaction time at a lower temperature. This translates to higher throughput, lower catalyst cost per run, and a more sustainable process. The high isolated yield of 95% suggests minimal side reactions under these milder conditions.

  • Cost and Availability: While the bromo-reagent requires more forcing conditions, its lower upfront purchasing cost and broader commercial availability make it a pragmatic choice for large-scale synthesis or when cost is the primary driver. Its 88% yield is synthetically useful, and the longer reaction time may be acceptable in many research and development contexts.

  • Synthetic Flexibility: The boronic acid derivative represents a paradigm shift in synthetic strategy. While its performance in this specific reaction is comparable to the bromo-reagent, its true value lies in the flexibility it offers. By having the boronic acid on the benzonitrile core, a chemist can now couple it with a vast array of commercially available or readily synthesized aryl/heteroaryl halides and triflates. This "polarity reversal" is a powerful tool for navigating complex synthetic routes and accessing a wider range of chemical space.

Conclusions and Recommendations

The choice between this compound and its alternatives is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the synthesis.

  • Choose this compound for: Cost-sensitive projects, large-scale campaigns where reagent price is paramount, and when reaction time is not a critical limiting factor.

  • Choose 4-Iodo-2-fluoro-5-methylbenzonitrile for: Projects demanding high efficiency, speed, and mild conditions. It is ideal for complex syntheses with sensitive functional groups or when minimizing catalyst waste is a priority.

  • Choose (3-Cyano-4-fluoro-5-methylphenyl)boronic acid for: Exploratory chemistry and library synthesis where synthetic flexibility and access to diverse coupling partners are the primary objectives.

By understanding the distinct reactivity profiles and strategic implications of each reagent, researchers can make more informed decisions, optimizing their synthetic routes for speed, cost, and innovation.

A Comparative Guide to the Properties and Applications of 4-Bromo-2-fluoro-5-methylbenzonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted benzonitriles are indispensable scaffolds. Their unique electronic properties and versatile reactivity make them foundational building blocks for a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to organic light-emitting diode (OLED) components.[1] Among these, 4-Bromo-2-fluoro-5-methylbenzonitrile stands out as a particularly valuable intermediate. Its trifunctional nature—a nitrile group for diverse transformations, a bromine atom for cross-coupling reactions, and fluorine and methyl groups for modulating physicochemical properties—offers a rich platform for molecular design.

This guide provides an in-depth comparison of this compound with its key structural analogs. By examining how subtle changes in substituent position or identity impact chemical reactivity, physical properties, and biological relevance, we aim to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal building block for their specific synthetic and application goals. The discussion is grounded in experimental data and established synthetic methodologies to ensure both scientific accuracy and practical utility.

The Reference Compound: this compound

This compound (C₈H₅BrFN) is a polysubstituted aromatic compound that serves as our reference point for this guide.[2][3] The strategic placement of its substituents dictates its utility. The bromine atom, typically at the 4-position, is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile construction of complex biaryl systems or the introduction of nitrogen and oxygen nucleophiles. The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocycles. The fluorine atom at the 2-position and the methyl group at the 5-position significantly influence the molecule's electronic landscape and lipophilicity, which can enhance metabolic stability and cell permeability in drug candidates.

Molecular Structure of the Reference Compound

Caption: Structure of this compound.

Physicochemical Properties

A compound's physical properties are critical determinants of its behavior in both reaction media and biological systems. Key parameters are summarized below.

PropertyValueSource
Molecular FormulaC₈H₅BrFN[2][3]
Molecular Weight214.03 g/mol [3][4]
XLogP3 (Lipophilicity)2.8[2][3]
Storage ConditionsCool, dry, well-ventilated area[5][6]

Comparative Analysis of Structural Analogs

The true utility of a chemical scaffold is often understood by comparing it to its close relatives. In this section, we dissect the properties of key structural analogs, categorized by the type of structural modification.

Positional Isomers: The Impact of Substituent Placement

The arrangement of substituents on the benzonitrile ring dramatically alters the molecule's electronic and steric profile. This, in turn, influences reactivity, spectroscopic signatures, and biological target interactions.

Structures of Positional Isomers

G cluster_0 Reference cluster_1 Positional Isomers Ref This compound Iso1 4-Bromo-2-fluoro-3-methylbenzonitrile (CAS: 1114546-30-3) Iso2 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS: 1269493-45-9) Iso3 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS: 916792-15-9) Core Benzonitrile Core |  Versatile Scaffold Nitrile Nitrile (CN) Group - Key for transformations (hydrolysis, reduction) - Bioisostere for halogens - Potential H-bond acceptor Core:f1->Nitrile Reactivity Halogens Halogens (F, Br) - Modulate electronics & lipophilicity - Fluorine enhances metabolic stability - Bromine is a handle for cross-coupling Core:f1->Halogens Functionalization Alkyl Alkyl/Alkoxy Group (CH₃, OCH₃) - Fine-tunes solubility & sterics - Can be a site for metabolism - Influences binding pocket interactions Core:f1->Alkyl Property Tuning G start Setup Reaction Vessel step1 Add Reactants: 1. Benzonitrile Analog (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Base (e.g., K₂CO₃, 2.0 eq) 4. Solvent (e.g., Dioxane/H₂O) start->step1 step2 Degas Mixture (N₂ or Ar purge for 15 min) step1->step2 step3 Add Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) step2->step3 step4 Heat Reaction (e.g., 90-100 °C for 4-12 h) step3->step4 step5 Work-up & Extraction (Quench, extract with organic solvent) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Characterize Product (NMR, MS) step6->end

References

A Comparative Guide to the Analytical Quantification of 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like 4-Bromo-2-fluoro-5-methylbenzonitrile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of suitable analytical methodologies for the quantification of this key intermediate, grounded in established scientific principles and regulatory expectations. We will explore the nuances of method selection, protocol development, and data interpretation, empowering you to make informed decisions for your analytical workflows.

Introduction: The Importance of Quantifying this compound

This compound is a substituted aromatic nitrile that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration in reaction mixtures and as a raw material directly impact the yield and impurity profile of the subsequent manufacturing steps. Therefore, robust and reliable analytical methods are essential for:

  • In-process control: Monitoring the progress of chemical reactions.

  • Quality control of raw materials: Ensuring the identity and purity of starting materials.

  • Impurity profiling: Detecting and quantifying process-related impurities.

  • Stability studies: Assessing the degradation of the intermediate under various conditions.

This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing a comparative analysis to aid in selecting the most appropriate method for your specific application.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Versatile Approach

Reverse-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of non-volatile and thermally labile compounds. For this compound, an aromatic and moderately polar compound, RP-HPLC with a C18 or Phenyl stationary phase is a highly effective approach.[1][2]

The "Why": Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 column is a good starting point due to its broad applicability for non-polar to moderately polar compounds.[2] The separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains. For enhanced selectivity, particularly if isomers are present, a Phenyl column can be advantageous. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte can provide a different separation mechanism.[2]

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is typically used. Acetonitrile is often preferred for its lower UV cutoff and viscosity, leading to better peak shapes and lower backpressure.[3] A buffer, such as phosphate, is generally not necessary unless there are ionizable impurities that need to be controlled for consistent retention times.

  • Detector Wavelength Selection: The presence of the benzonitrile chromophore allows for sensitive detection using a UV detector. An initial wavelength scan of a standard solution is crucial to determine the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio.[4][5] For substituted benzenes, this is often in the 220-280 nm range.[6]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve (from Standards) integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV Experimental Workflow for Quantification.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector.

Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax (e.g., 254 nm, to be determined)
Injection Volume 10 µL

| Run Time | 10 minutes |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve and dilute the sample with the mobile phase to an expected concentration within the calibration range.[7][8]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[9][10]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): A Powerful Alternative

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC is a viable and powerful alternative to HPLC.

The "Why": Causality Behind Experimental Choices
  • Separation Principle: In GC, separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) is generally suitable for the separation of halogenated aromatic compounds.[11]

  • Detection:

    • Flame Ionization Detection (FID): FID is a robust and widely used detector that provides a response proportional to the number of carbon atoms in the analyte. It offers excellent sensitivity and a wide linear range.

    • Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides not only quantification but also structural information, which is invaluable for peak identification and impurity characterization.[12][13] The fragmentation pattern of the analyte can be compared to a library for confident identification.[14]

  • Injector and Temperature Program: A split/splitless injector is typically used to introduce the sample. A temperature program is employed to ensure the efficient elution of the analyte and any potential impurities with good peak shape.

Experimental Workflow: GC-MS/FID

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in a suitable volatile solvent (e.g., Dichloromethane) prep_start->dissolve inject Inject into GC System dissolve->inject separate Separation in Capillary Column inject->separate detect FID or MS Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve (from Standards) integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: GC-MS/FID Experimental Workflow for Quantification.

Detailed Experimental Protocol: GC-FID/MS

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade) or another suitable volatile solvent

  • Volumetric flasks and pipettes

Chromatographic Conditions:

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
FID Temperature 300 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C

| MS Scan Range | 50-350 m/z (for MS detection) |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in dichloromethane.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve and dilute the sample with dichloromethane to an expected concentration within the calibration range.

  • Analysis:

    • Inject the prepared standards and samples into the GC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, any analytical method must be validated to demonstrate its suitability for the intended purpose.[15][16] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18]

Key Validation Parameters

The following parameters are critical for validating a quantitative analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is typically demonstrated by analyzing a placebo, and by spiking the analyte into the placebo to show that there are no interfering peaks at the retention time of the analyte. For GC-MS, the specificity is further enhanced by the unique mass spectrum of the analyte.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. This is assessed by analyzing a series of standards of different concentrations and performing a linear regression analysis of the peak area versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Between-laboratory precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Performance Data

The following table presents illustrative performance data for the two proposed methods. Note: This data is hypothetical and serves for comparative purposes. Actual performance will depend on the specific instrumentation and experimental conditions.

ParameterHPLC-UV MethodGC-FID Method
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.0%
- Intermediate Precision< 2.0%< 2.0%
LOD ~0.1 µg/mL~0.05 µg/mL
LOQ ~0.3 µg/mL~0.15 µg/mL
Specificity GoodExcellent (with MS)
Sample Throughput HighModerate
Cost per Sample LowerHigher (especially with MS)

Conclusion and Recommendations

Both HPLC-UV and GC-FID/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is a versatile, robust, and cost-effective method that is well-suited for routine quality control applications where high throughput is required.

  • GC-FID offers excellent sensitivity and is a strong alternative, particularly if the analyte is part of a mixture with other volatile components.

  • GC-MS provides the highest level of confidence in peak identification and is the preferred method for impurity profiling and structure elucidation, where definitive identification is critical.

Ultimately, the selected method must be thoroughly validated to ensure it is fit for its intended purpose and provides data that is accurate, reliable, and defensible.

References

A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-5-methylbenzonitrile in the Synthesis of MYST Family KAT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. This guide provides an in-depth technical review of the applications of 4-Bromo-2-fluoro-5-methylbenzonitrile, a versatile intermediate, with a particular focus on its role in the synthesis of potent and selective Lysine Acetyltransferase (KAT) inhibitors of the MYST family. We will objectively compare its performance with alternative synthetic strategies, supported by available experimental data, to provide a comprehensive resource for informed decision-making in your research.

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Medicinal Chemistry

Fluorinated benzonitrile scaffolds are of paramount importance in modern medicinal chemistry. The unique electronic properties of the fluorine atom and the synthetic versatility of the nitrile group make these compounds highly sought-after intermediates. This compound, in particular, offers a trifecta of reactive sites: a bromo substituent ideal for cross-coupling reactions, a nitrile group that can be elaborated into various functionalities, and a fluoro group that can modulate the physicochemical properties of the final molecule. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of complex heterocyclic systems, including the benzisoxazole core found in a new class of promising anticancer agents targeting Lysine Acetyltransferases.

Core Application: Synthesis of a Key Intermediate for a MYST Family KAT Inhibitor

A significant application of this compound is in the synthesis of 6-(Methoxymethyl)-5-methylbenzo[d]isoxazol-3-amine, a crucial intermediate for a novel Lysine Acetyltransferase (KAT) inhibitor of the MYST family.[1] Members of the MYST family of KATs, which include KAT5, KAT6A, KAT6B, KAT7, and KAT8, are critical regulators of chromatin structure and gene transcription.[1][2] Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[3]

The synthesis of the key benzisoxazole intermediate from this compound proceeds via a multi-step sequence, with the initial step highlighting the utility of this building block.

Experimental Protocol: Synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate

This protocol describes the conversion of this compound to a key benzoate intermediate, as detailed in patent literature.[1]

Materials:

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add triethylamine (3 equivalents).

  • To this mixture, add Pd(dppf)Cl₂·DCM (0.05 equivalents).

  • Heat the reaction mixture and stir for the appropriate time, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, the reaction is worked up using standard procedures to isolate the desired product, Methyl 4-cyano-5-fluoro-2-methylbenzoate.

Comparison with Alternative Synthetic Routes

While this compound provides a direct route to the key benzisoxazole precursor, alternative synthetic strategies exist for constructing similar scaffolds. A comparative analysis is essential to weigh the pros and cons of each approach in terms of efficiency, cost, and scalability.

A common alternative approach to benzisoxazoles involves the reaction of a salicylonitrile derivative with hydroxylamine or one of its synthetic equivalents. This would necessitate the synthesis of a suitably substituted salicylonitrile, which may involve multiple steps and potentially harsh reaction conditions.

ParameterThis compound RouteAlternative Salicylonitrile Route
Starting Material Availability Commercially availableMay require multi-step synthesis
Key Transformations Palladium-catalyzed carbonylation, cyclizationNitrile formation, cyclization
Potential Challenges Cost of palladium catalyst, optimization of cross-couplingRegioselectivity in aromatic substitution, harsh conditions for some steps
Overall Efficiency Potentially more convergentCan be longer and less efficient depending on the specific substrate

The Versatility of this compound in Cross-Coupling Reactions

The bromine atom in this compound is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The two most prominent and synthetically powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] In the context of this compound, this reaction can be employed to introduce a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the benzonitrile ring.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6][7][8] This reaction allows for the introduction of primary or secondary amines at the 4-position of this compound, providing access to a diverse range of N-arylated compounds that are prevalent in pharmaceuticals.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent, followed by this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography.

Signaling Pathways and Relevance: Targeting MYST Family KATs in Cancer

The MYST family of lysine acetyltransferases plays a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[1][3] This post-translational modification is a key component of the epigenetic code, influencing chromatin accessibility and the recruitment of transcription factors.

Dysregulation of MYST family members is frequently observed in various cancers. For instance, aberrant activity of these enzymes can lead to altered expression of oncogenes or tumor suppressor genes, contributing to tumor initiation and progression.[2] Therefore, inhibitors of MYST family KATs represent a promising therapeutic strategy for a range of malignancies.

The benzisoxazole-based KAT inhibitors, synthesized using this compound as a key building block, are designed to bind to the active site of the MYST enzymes, thereby preventing the transfer of an acetyl group from acetyl-CoA to lysine residues on target proteins. This inhibition can restore normal gene expression patterns and induce cell cycle arrest or apoptosis in cancer cells.

MYST KAT Signaling Pathway and Inhibition Simplified MYST KAT Signaling and Inhibition cluster_0 Normal Cellular Function cluster_1 Cancer Pathogenesis cluster_2 Therapeutic Intervention AcetylCoA Acetyl-CoA MYST_KAT MYST Family KATs (e.g., KAT6A, KAT7) AcetylCoA->MYST_KAT Substrate Histones Histones & Other Proteins MYST_KAT->Histones Acetylation Acetylated_Histones Acetylated Proteins Gene_Expression Normal Gene Expression Acetylated_Histones->Gene_Expression Regulation Dysregulated_MYST Dysregulated MYST KATs Aberrant_Acetylation Aberrant Acetylation Dysregulated_MYST->Aberrant_Acetylation Inhibited_MYST Inhibited MYST KATs Oncogene_Activation Oncogene Activation/ Tumor Suppressor Inactivation Aberrant_Acetylation->Oncogene_Activation Cancer_Progression Cancer Progression Oncogene_Activation->Cancer_Progression KAT_Inhibitor KAT Inhibitor (derived from 4-Bromo-2-fluoro- 5-methylbenzonitrile) KAT_Inhibitor->Dysregulated_MYST Inhibition Restored_Acetylation Restored Acetylation Patterns Inhibited_MYST->Restored_Acetylation Therapeutic_Effect Therapeutic Effect (e.g., Tumor Growth Arrest) Restored_Acetylation->Therapeutic_Effect

MYST KAT Signaling and Inhibition

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its application in the preparation of a key intermediate for a novel MYST family KAT inhibitor underscores its strategic importance in modern drug discovery. The ability to leverage the bromo substituent for a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a robust platform for generating diverse compound libraries. While alternative synthetic routes to the target benzisoxazole core exist, the approach starting from this compound offers a potentially more convergent and efficient pathway. The continued exploration of the synthetic utility of this and related fluorinated benzonitriles will undoubtedly lead to the discovery of new therapeutic agents for a range of diseases.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-2-fluoro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, novel intermediates like 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS No. 916792-13-7) are crucial building blocks. However, their safe and effective use hinges on a robust understanding of their hazard profile and the implementation of meticulous handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower researchers, scientists, and drug development professionals to work safely and efficiently, building a foundation of trust through expert-backed, actionable guidance.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous halogenated benzonitriles provide a strong basis for a thorough risk assessment. The guidance herein is synthesized from these sources to ensure a conservative and proactive approach to safety.

Hazard Identification and Risk Assessment: Understanding the Adversary

Substituted benzonitriles as a class of compounds warrant careful handling due to their potential for toxicity. Based on data from closely related compounds, this compound is anticipated to present the following primary hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] The nitrile group (-CN) can, in some cases, be metabolized to release cyanide, interfering with cellular respiration, though this is not always the primary mechanism of toxicity for complex nitriles.[2][3] The halogenated aromatic structure also contributes to its overall toxicological profile.

  • Skin Corrosion/Irritation: Causes skin irritation.[1] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1] Direct contact can result in significant pain, redness, and potential damage to the cornea.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1] Inhalation of dust or vapors can irritate the nose, throat, and lungs.[4]

Hazard Summary Table
Hazard ClassificationCategoryAssociated Risk
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1][5]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1]

This table is based on classifications for structurally similar compounds and should be considered the minimum expected hazard profile.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a procedural step but a critical barrier between the researcher and potential exposure. The principle of "As Low As Reasonably Practicable" (ALARP) exposure should be applied at all times.

Core PPE Requirements
  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against a wide range of chemicals, including many solvents and organic compounds.[6] Always inspect gloves for tears or punctures before use. For extended operations or when handling larger quantities, consider double-gloving.[7]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[8] If there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[6][8]

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[1]

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound CheckQuantity Handling Small (<1g) or Large Scale? Start->CheckQuantity CheckSplash Potential for Splash/Aerosol? EnhancedFace Add Face Shield CheckSplash->EnhancedFace Yes End End CheckSplash->End No BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood CheckQuantity->BasePPE Small EnhancedBody Add Chemical Apron Consider Double Gloves CheckQuantity->EnhancedBody Large BasePPE->CheckSplash EnhancedFace->End Proceed with Work EnhancedBody->CheckSplash

Caption: PPE selection workflow based on operational risk.

Operational Plan: From Bench to Waste

A structured operational plan minimizes risk and ensures procedural consistency.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure an emergency eyewash station and safety shower are accessible.[1][8]

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see Section 2).

  • Weighing and Transfer: Conduct all weighing and transfer operations on a plastic-backed absorbent pad within the fume hood to contain any potential spills.[7] Use spatulas and glassware dedicated to this compound or thoroughly cleaned after use. Avoid creating dust by handling the solid material gently.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[10] Wash hands thoroughly with soap and water.[8]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Large PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->PPE CallEHS Call Environmental Health & Safety (EHS) LargeSpill->CallEHS Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Sweep/Scoop into Labeled Waste Container Contain->Collect Clean Clean Area with Soap & Water Collect->Clean

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, absorbent pads, and empty containers, must be collected in a designated hazardous waste container.

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and list "this compound" as a component.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10] Do not dispose of this chemical down the drain or in regular trash.[10]

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, advancing their scientific objectives while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.